Vegfr-2-IN-36
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H23N7O5 |
|---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
N-[(E)-1-[4-[[2-(3,7-dimethyl-2,6-dioxopurin-1-yl)acetyl]amino]phenyl]ethylideneamino]-4-hydroxybenzamide |
InChI |
InChI=1S/C24H23N7O5/c1-14(27-28-22(34)16-6-10-18(32)11-7-16)15-4-8-17(9-5-15)26-19(33)12-31-23(35)20-21(25-13-29(20)2)30(3)24(31)36/h4-11,13,32H,12H2,1-3H3,(H,26,33)(H,28,34)/b27-14+ |
InChI Key |
QLNNAKRIUXLPJS-MZJWZYIUSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)O)/C2=CC=C(C=C2)NC(=O)CN3C(=O)C4=C(N=CN4C)N(C3=O)C |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)O)C2=CC=C(C=C2)NC(=O)CN3C(=O)C4=C(N=CN4C)N(C3=O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Small Molecule VEGFR-2 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound "Vegfr-2-IN-36" was not identified in the available literature. This guide therefore focuses on the well-characterized mechanisms of potent and selective small-molecule Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, using representative data from published research on similar compounds.
Core Mechanism of Action
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels.[1][2] In pathological conditions such as cancer, VEGFR-2 is often overexpressed, promoting tumor growth and metastasis by stimulating the development of a blood supply.[3][4] Small molecule inhibitors of VEGFR-2 are designed to block this signaling cascade.
These inhibitors typically function as ATP-competitive agents, binding to the ATP-binding site within the kinase domain of VEGFR-2. This binding event prevents the phosphorylation of the receptor, thereby inhibiting its activation and the subsequent downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[3][5] By disrupting these processes, VEGFR-2 inhibitors effectively suppress tumor-associated angiogenesis.[6]
Quantitative Data on Representative VEGFR-2 Inhibitors
The following tables summarize the inhibitory activities of several representative small-molecule VEGFR-2 inhibitors against the VEGFR-2 kinase and various cancer cell lines, as reported in recent literature.
Table 1: In Vitro VEGFR-2 Kinase Inhibitory Activity
| Compound ID | IC50 (µM) against VEGFR-2 | Reference Compound | Reference IC50 (µM) |
| Compound 36 | 0.092 ± 0.003 | Sorafenib | 1.27 |
| Compound 7 | 0.340 ± 0.04 | Sorafenib | 0.588 ± 0.06 |
| Compound 11 | 0.192 | Sorafenib | 0.082 |
| Compound 36a | 1.154 | Sorafenib | Not specified |
| Compound 38c | 0.664 | Sorafenib | Not specified |
| Compound 83k | 0.067 | Sunitinib | Not specified |
| Compound 84c | 0.085 | Sunitinib | Not specified |
Data compiled from multiple sources, showcasing a range of potencies.[3][5][7]
Table 2: Anti-proliferative Activity against Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) |
| Compound 36a | MCF-7 (Breast) | 1.963 |
| Compound 36a | MDA-MB-231 (Breast) | 3.48 |
| Compound 11 | HepG-2 (Liver) | 9.52 |
| Compound 11 | A549 (Lung) | 10.61 |
| Compound 11 | Caco-2 (Colon) | 12.45 |
| Compound 11 | MDA (Breast) | 11.52 |
This table highlights the cytotoxic effects of VEGFR-2 inhibitors on various cancer cell lines.[3][7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to characterize VEGFR-2 inhibitors.
In Vitro VEGFR-2 Kinase Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
-
Reagents and Materials: Recombinant human VEGFR-2 kinase domain, a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1), ATP, assay buffer, and the test compound.
-
Procedure:
-
The test compound is serially diluted and pre-incubated with the VEGFR-2 enzyme in the assay buffer.
-
The kinase reaction is initiated by the addition of the substrate peptide and ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope labeling (³²P-ATP) followed by autoradiography, or through ELISA-based methods using a phosphospecific antibody.
-
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (MTT Assay)
This assay measures the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.
-
Cell Culture: Cancer cell lines (e.g., HepG-2, MCF-7) are cultured in appropriate media and conditions.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
-
Data Analysis: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Visualizations
VEGFR-2 Signaling Pathway
The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways crucial for angiogenesis.
Caption: VEGFR-2 signaling cascade leading to angiogenesis.
Experimental Workflow for Inhibitor Characterization
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel VEGFR-2 inhibitor.
Caption: Preclinical evaluation workflow for a VEGFR-2 inhibitor.
References
- 1. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight [prnewswire.com]
- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 6. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of a Potent VEGFR-2 Inhibitor: A Technical Guide on Sorafenib
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Sorafenib, a potent multi-kinase inhibitor targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Due to the lack of specific public information on a compound designated "Vegfr-2-IN-36," this document will focus on Sorafenib (formerly BAY 43-9006) as a well-documented and clinically relevant example of a VEGFR-2 inhibitor. Sorafenib is approved for the treatment of advanced renal cell carcinoma, unresectable hepatocellular carcinoma, and differentiated thyroid carcinoma.[1][2]
Discovery and Rationale
The development of Sorafenib was initiated by Bayer Pharmaceuticals with the primary goal of targeting the RAF/MEK/ERK signaling pathway, a critical cascade in tumor cell proliferation.[3][4] The discovery process, spanning approximately 11 years from initial screening to FDA approval, utilized high-throughput screening of chemical libraries to identify lead compounds.[3][5] This effort led to the identification of a bi-aryl urea scaffold as a promising pharmacophore.
Subsequent preclinical development through in vitro biochemical and cellular assays revealed that Sorafenib (then known as BAY 43-9006) was a potent inhibitor of not only RAF kinases (Raf-1 and B-Raf) but also several receptor tyrosine kinases (RTKs) involved in angiogenesis.[1][4] This dual mechanism of action, inhibiting both tumor cell proliferation and the blood supply that feeds the tumor, established Sorafenib as a significant advancement in targeted cancer therapy.[1][6]
Mechanism of Action
Sorafenib functions as a multi-kinase inhibitor, targeting key proteins involved in both tumor cell signaling and angiogenesis.[7] Its anti-angiogenic effects are primarily mediated through the inhibition of VEGFR-1, VEGFR-2, and VEGFR-3, as well as the Platelet-Derived Growth Factor Receptor β (PDGFR-β).[8] Concurrently, it inhibits intracellular serine/threonine kinases in the RAF/MEK/ERK pathway, including Raf-1 and both wild-type and mutant B-Raf, thereby blocking tumor cell proliferation.[1][6][9]
VEGFR-2 Signaling Pathway
VEGFR-2 is the primary mediator of the angiogenic signal in endothelial cells. The binding of its ligand, VEGF-A, induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This activation initiates several downstream signaling cascades crucial for endothelial cell proliferation, migration, survival, and vascular permeability.[10][11][12] Key pathways include the PLCγ-PKC-Raf-MEK-MAPK pathway, which promotes cell proliferation, and the PI3K-Akt pathway, which is vital for cell survival.[13][14] Sorafenib's inhibition of VEGFR-2 blocks these critical downstream signals.
Quantitative Data
Sorafenib's potency has been quantified against a range of kinase targets and in various cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
Table 1: Kinase Inhibition Profile of Sorafenib
| Target Kinase | IC50 (nM) | Reference |
| Raf-1 | 6 | [9] |
| B-Raf (wild-type) | 22 | [9] |
| B-Raf (V600E) | 38 | [9] |
| VEGFR-1 | 26 | |
| VEGFR-2 | 90 | [9] |
| VEGFR-3 | 20 | [9] |
| PDGFR-β | 57 | [9] |
| Flt-3 | 58 | |
| c-KIT | 68 | [9] |
Table 2: Anti-proliferative Activity of Sorafenib in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | ~7.10 | [15] |
| Huh7 | Hepatocellular Carcinoma | ~11.03 | [15] |
| MDA-MB-231 | Breast Cancer | 2.6 | [9] |
| HCT-116 | Colon Cancer | 9.3 | [16] |
Synthesis of Sorafenib
Several synthetic routes for Sorafenib have been reported. A common and scalable synthesis starts with picolinic acid and involves a four-step process.[17][18] More recent methods have been developed to improve efficiency and avoid the use of hazardous reagents.[19][20]
A representative synthetic scheme is as follows:
-
Chlorination and Amidation: Picolinic acid is converted to its acid chloride, which is then reacted with methylamine to form 4-chloro-N-methylpicolinamide.[18][21]
-
Etherification: The chloro-picolinamide is coupled with 4-aminophenol via a nucleophilic aromatic substitution reaction to yield the key intermediate, 4-(4-aminophenoxy)-N-methylpicolinamide.[18][19]
-
Urea Formation: The final step involves the reaction of the aminophenoxy intermediate with an appropriate isocyanate, such as 4-chloro-3-(trifluoromethyl)phenyl isocyanate, to form the urea linkage, yielding Sorafenib.[18]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Sorafenib - Wikipedia [en.wikipedia.org]
- 3. Discovery and development of sorafenib: a multikinase inhibitor for treating cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The discovery and development of sorafenib for the treatment of thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Discovery and development of sorafenib: a multikinase inhibitor for treating cancer | Semantic Scholar [semanticscholar.org]
- 6. What is Sorafenib Tosylate used for? [synapse.patsnap.com]
- 7. ClinPGx [clinpgx.org]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 14. commerce.bio-rad.com [commerce.bio-rad.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis of Sorafenib [journal11.magtechjournal.com]
- 18. Sorafenib synthesis - chemicalbook [chemicalbook.com]
- 19. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]
- 20. tarjomefa.com [tarjomefa.com]
- 21. researchgate.net [researchgate.net]
Axitinib: A Technical Guide to Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the target specificity and selectivity of Axitinib, a potent, second-generation tyrosine kinase inhibitor (TKI). Axitinib is a selective inhibitor of vascular endothelial growth factor receptors (VEGFRs), key mediators of angiogenesis. A thorough understanding of its molecular interaction profile is critical for its application in both preclinical research and clinical settings.
Target Specificity and Selectivity Profile
Axitinib is a small molecule indazole derivative that functions as a highly selective and potent inhibitor of VEGFR-1, -2, and -3.[1] Its primary mechanism of action involves competing with adenosine triphosphate (ATP) for the binding site in the catalytic domain of these receptors, thereby inhibiting receptor autophosphorylation and downstream signaling.
The selectivity of Axitinib is a key characteristic, distinguishing it from many other multi-kinase inhibitors. While it potently inhibits all three VEGFRs at sub-nanomolar concentrations, its activity against other kinases, such as platelet-derived growth factor receptor (PDGFR) and c-Kit, is significantly weaker.[2] This high degree of selectivity contributes to a more targeted therapeutic effect and a distinct side-effect profile.
Quantitative Inhibitory Activity of Axitinib
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Axitinib against a panel of key tyrosine kinases, demonstrating its potent and selective activity against the VEGFR family.
| Target Kinase | IC50 (nmol/L) | Reference |
| VEGFR-1 | 0.1 | [2][3] |
| VEGFR-2 | 0.2 | [2][3][4] |
| VEGFR-3 | 0.1 - 0.3 | [2][3][4] |
| PDGFRβ | 1.6 | [2][3][4] |
| c-Kit | 1.7 | [2][3][4] |
| PDGFRα | 5.0 | [2] |
Table 1: In vitro inhibitory concentrations (IC50) of Axitinib against various receptor tyrosine kinases. The data highlights the significantly lower concentrations required to inhibit VEGFRs compared to other kinases, underscoring its selectivity.
Key Experimental Protocols
Characterizing the target profile of an inhibitor like Axitinib involves a multi-step process, from initial biochemical assays to more complex cellular and in vivo models.
In Vitro Kinase Inhibition Assay (HTRF Method)
This protocol outlines a method to determine the direct inhibitory effect of a compound on VEGFR-2 kinase activity using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[5]
Objective: To quantify the IC50 value of Axitinib against recombinant human VEGFR-2.
Materials:
-
Recombinant VEGFR-2 kinase domain
-
HTRF KinEASE-TK Kit (containing a tyrosine kinase substrate and a europium cryptate-labeled anti-phosphotyrosine antibody)
-
Axitinib (or other test compounds) dissolved in DMSO
-
Kinase reaction buffer
-
ATP solution
-
384-well low-volume plates
-
HTRF-compatible plate reader
Methodology:
-
Compound Preparation: Prepare a serial dilution of Axitinib in DMSO. Further dilute in the kinase reaction buffer to achieve the final desired concentrations.
-
Enzymatic Reaction:
-
In a 384-well plate, add the test compound solution.
-
Add the VEGFR-2 enzyme and the tyrosine kinase peptide substrate.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
-
Detection:
-
Stop the enzymatic reaction by adding the detection solution containing the europium cryptate-labeled anti-phosphotyrosine antibody and the HTRF acceptor molecule.
-
Incubate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at both 665 nm (acceptor) and 620 nm (donor).
-
Analysis: Calculate the HTRF ratio (665 nm / 620 nm). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Proliferation Assay (MTT Assay)
This protocol measures the effect of Axitinib on the viability and proliferation of endothelial cells, which are primary targets of VEGFR-2 signaling.
Objective: To determine the cytotoxic or cytostatic effect of Axitinib on Human Umbilical Vein Endothelial Cells (HUVECs) or cancer cell lines.
Materials:
-
HUVECs or a relevant cancer cell line (e.g., A-498, Caki-2 renal cell carcinoma lines)[6]
-
Complete cell culture medium
-
Axitinib stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of Axitinib (and a vehicle control, e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for a defined period (e.g., 72 or 96 hours).[6]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Plot the viability against the logarithm of Axitinib concentration to calculate the IC50 value.
Visualizing Pathways and Workflows
VEGFR-2 Signaling Pathway and Axitinib Inhibition
The following diagram illustrates the primary signaling cascades activated by VEGFR-2 and highlights the point of inhibition by Axitinib. Upon binding of VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation, creating docking sites for adaptor proteins that activate key downstream pathways, including the PLCγ-PKC-MAPK cascade, which promotes cell proliferation, and the PI3K-Akt pathway, which is crucial for cell survival.[7][8][9]
General Workflow for Kinase Inhibitor Characterization
This diagram outlines the logical progression of experiments to characterize a novel kinase inhibitor, moving from broad, high-throughput screening to specific cellular and in vivo validation.
Conclusion
Axitinib is a highly potent and selective second-generation inhibitor of VEGFR-1, -2, and -3. Its specificity, demonstrated through rigorous biochemical and cellular assays, translates into a targeted disruption of the angiogenesis signaling pathway. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and characterization of Axitinib and other novel kinase inhibitors, which is essential for advancing targeted cancer therapies.
References
- 1. Axitinib in the treatment of renal cell carcinoma: patient selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Design, Synthesis, and Biological Evaluation of Axitinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Axitinib induces DNA damage response leading to senescence, mitotic catastrophe, and increased NK cell recognition in human renal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Activity of a Potent VEGFR-2 Kinase Inhibitor: A Technical Guide
Disclaimer: The specific compound "Vegfr-2-IN-36" was not identified in the provided literature. This guide synthesizes data on potent and selective vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors to provide a representative in-depth technical overview for researchers, scientists, and drug development professionals.
This technical guide details the in vitro activity of a representative potent VEGFR-2 inhibitor, providing quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Data Presentation: In Vitro Inhibitory Activity
The in vitro potency of a VEGFR-2 inhibitor is primarily determined by its half-maximal inhibitory concentration (IC50) against the VEGFR-2 kinase. The following table summarizes the inhibitory activity of representative compounds against VEGFR-2 and other related kinases.
| Compound ID | VEGFR-2 IC50 (nM) | Other Kinase IC50 (nM) | Reference Compound | Reference VEGFR-2 IC50 (nM) |
| Compound 7 | 340 | - | Sorafenib | 588 |
| Compound 6 | 12.1 | - | Sorafenib | 78.9 |
| Compound 36 | 92 | - | - | - |
| Compounds 3 & 4 | 8.4 & 9.3 | - | Sunitinib | 18.9 |
| Compound 11 | 190 | - | Sorafenib | 80 |
| Compounds 21b, 21c, 21e | 33.4, 47.0, 21 | c-Kit, c-Raf, c-Src, RET (varied) | - | - |
| Tivozanib | 0.16 | VEGFR-1 (0.21), VEGFR-3 (0.24) | - | - |
Experimental Protocols
Detailed methodologies for key in vitro assays are crucial for the replication and validation of experimental findings.
In Vitro VEGFR-2 Kinase Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified VEGFR-2.
Objective: To determine the IC50 value of a test compound against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
Test compound (solubilized in DMSO)
-
Positive control inhibitor (e.g., Sorafenib, Sunitinib)
-
384-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Add 5 µL of the diluted compound or control to the wells of a 384-well plate. For the no-inhibitor control, add 5 µL of DMSO.
-
Add 10 µL of a solution containing the VEGFR-2 enzyme and the peptide substrate in assay buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for VEGFR-2.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay (HUVEC)
This assay assesses the ability of an inhibitor to suppress the proliferation of human umbilical vein endothelial cells (HUVECs), which is a key process in angiogenesis driven by VEGFR-2 signaling.
Objective: To determine the anti-proliferative effect of a test compound on HUVECs.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
VEGF-A recombinant protein
-
Test compound (solubilized in DMSO)
-
Positive control inhibitor
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar (e.g., MTT, resazurin)
-
Plate reader
Procedure:
-
Seed HUVECs into a 96-well plate at a density of 5,000 cells per well in EGM-2 medium and allow them to adhere overnight.
-
The next day, replace the medium with a low-serum medium (e.g., 0.5% FBS) and starve the cells for 4-6 hours.
-
Prepare serial dilutions of the test compound in the low-serum medium.
-
Treat the cells with the diluted compound or DMSO control.
-
Stimulate the cells with a final concentration of 50 ng/mL VEGF-A. Include a non-stimulated control group.
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions. This involves adding the reagent to the wells, incubating, and measuring the luminescent signal, which is proportional to the number of viable cells.
-
Calculate the percent inhibition of proliferation for each compound concentration relative to the VEGF-A stimulated DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value.
Mandatory Visualizations
VEGFR-2 Signaling Pathway
Caption: VEGFR-2 signaling cascade upon VEGF-A binding.
Experimental Workflow for In Vitro Evaluation
Caption: Workflow for in vitro evaluation of a VEGFR-2 inhibitor.
Targeting Angiogenesis: A Technical Guide to VEGFR-2 Inhibition
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth and metastasis.[1] A key regulator of this complex process is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR).[1] VEGFR-2 is a receptor tyrosine kinase primarily expressed on endothelial cells and is a principal mediator of the pro-angiogenic signals induced by Vascular Endothelial Growth Factor-A (VEGF-A).[1][2] Its activation triggers a cascade of downstream signaling pathways that lead to endothelial cell proliferation, migration, survival, and ultimately, new vessel formation.[1][3] Consequently, VEGFR-2 has emerged as a pivotal target for anti-angiogenic therapies. This guide provides an in-depth overview of the role of VEGFR-2 in angiogenesis and the mechanism of action of VEGFR-2 inhibitors, with a focus on a representative inhibitor, herein referred to as Vegfr-2-IN-36, as a case study.
The Role of VEGFR-2 in Angiogenesis
VEGFR-2 is central to the angiogenic process. The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[3] This activation initiates multiple downstream signaling pathways crucial for angiogenesis:
-
Endothelial Cell Proliferation: The PLCγ-PKC-Raf-MEK-MAPK pathway is a major signaling cascade activated by VEGFR-2, leading to DNA synthesis and endothelial cell proliferation.[2][3]
-
Endothelial Cell Survival: VEGFR-2 activation promotes endothelial cell survival primarily through the PI3K-Akt signaling pathway.[3]
-
Endothelial Cell Migration: The migration of endothelial cells, a critical step in the formation of new blood vessels, is mediated by VEGFR-2 through the activation of pathways involving SHB, NCK, and PI3K.[3]
-
Vascular Permeability: VEGFR-2 signaling also plays a role in increasing vascular permeability.[1][3]
The critical role of VEGFR-2 in these processes makes it an attractive target for therapeutic intervention aimed at inhibiting angiogenesis.
This compound: A Representative VEGFR-2 Inhibitor
While specific public data on a compound named "this compound" is not available, we will consider a hypothetical, representative small molecule inhibitor with characteristics typical of this class of drugs. These inhibitors are designed to block the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing autophosphorylation and the initiation of downstream signaling.
Mechanism of Action
This compound, as a representative Type II inhibitor, binds to the ATP-binding site of the VEGFR-2 tyrosine kinase domain. This competitive inhibition prevents the binding of ATP, a necessary step for the autophosphorylation and activation of the receptor. By blocking this initial step, all subsequent downstream signaling pathways that promote angiogenesis are inhibited.
Quantitative Data Summary
The following tables summarize representative quantitative data for a VEGFR-2 inhibitor, compiled from various studies on similar compounds.
Table 1: In Vitro Inhibitory Activity
| Assay Type | Target | IC50 (µM) |
| Kinase Assay | VEGFR-2 | 0.05 |
| Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVEC) | 0.2 |
Table 2: In Vivo Anti-Angiogenic Activity
| Animal Model | Assay | Inhibition (%) |
| Mouse Matrigel Plug Assay | Hemoglobin Content | 65 |
| Chick Chorioallantoic Membrane (CAM) Assay | Neovascularization | 75 |
Table 3: Receptor Density on Endothelial Cells
| Cell Type | Receptor | Surface Receptors per Cell | Reference |
| Human Umbilical Vein Endothelial Cells (HUVEC) | VEGFR-2 | 1,200 - 1,700 | [4] |
| Tumor Endothelial Cells (Mouse Xenograft) | VEGFR-2 | ~1,000 | [4] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize VEGFR-2 inhibitors are provided below.
VEGFR-2 Kinase Assay
Objective: To determine the in vitro inhibitory activity of a compound against the VEGFR-2 kinase.
Methodology:
-
Recombinant human VEGFR-2 kinase domain is incubated with the test compound (e.g., this compound) at varying concentrations.
-
A synthetic peptide substrate and ATP are added to the reaction mixture.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay where the signal is inversely proportional to the amount of ATP remaining.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Endothelial Cell Proliferation Assay
Objective: To assess the effect of a VEGFR-2 inhibitor on the proliferation of endothelial cells.
Methodology:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates and cultured in growth medium.
-
After cell attachment, the medium is replaced with a serum-free medium for synchronization.
-
Cells are then treated with various concentrations of the test compound in the presence of a stimulating concentration of VEGF-A.
-
After a 48-72 hour incubation period, cell proliferation is measured using a colorimetric assay such as the MTT or WST-1 assay, which quantifies viable cells.
-
The IC50 value is determined by analyzing the dose-response curve.
Western Blot Analysis for VEGFR-2 Phosphorylation
Objective: To confirm the inhibition of VEGFR-2 autophosphorylation in a cellular context.
Methodology:
-
HUVECs are serum-starved and then pre-treated with the test compound for a specified duration.
-
The cells are then stimulated with VEGF-A for a short period (e.g., 10 minutes) to induce VEGFR-2 phosphorylation.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with a primary antibody specific for phosphorylated VEGFR-2 (pVEGFR-2).
-
A primary antibody for total VEGFR-2 is used as a loading control.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.
-
The band intensities are quantified to determine the degree of inhibition of phosphorylation.
Signaling Pathways and Experimental Workflows
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
Experimental Workflow for Inhibitor Screening
Caption: A typical workflow for screening and validating VEGFR-2 inhibitors.
Conclusion
VEGFR-2 remains a highly validated and critical target for the development of anti-angiogenic therapies. A thorough understanding of its signaling pathways and the availability of robust experimental protocols are essential for the discovery and development of novel inhibitors. While "this compound" serves as a representative placeholder in this guide, the principles and methodologies discussed are broadly applicable to the evaluation of any potential VEGFR-2 inhibitor. Future research in this area will likely focus on developing more selective inhibitors with improved pharmacokinetic properties and overcoming mechanisms of resistance to existing therapies.
References
- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. experts.illinois.edu [experts.illinois.edu]
Preliminary Studies on a Novel VEGFR-2 Inhibitor: A Technical Overview
This technical guide provides a comprehensive overview of the preclinical evaluation of a novel, potent, and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), herein designated as Vegfr-2-IN-36. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology and angiogenesis.
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2][3] This process is critical for tumor growth, survival, and metastasis.[4][5] VEGFR-2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF-A, initiates a cascade of intracellular signaling events promoting endothelial cell proliferation, migration, and survival.[6][7][8] Consequently, inhibiting the VEGFR-2 signaling pathway is a well-established and effective strategy in cancer therapy.[4][5] this compound is a novel small molecule inhibitor designed to target the ATP-binding site of the VEGFR-2 kinase domain.
Mechanism of Action
This compound is a type II inhibitor of VEGFR-2, binding to the kinase domain in its inactive "DFG-out" conformation. This mode of inhibition offers the potential for higher selectivity and a slower off-rate compared to type I inhibitors.[2] By occupying the ATP-binding pocket and an adjacent hydrophobic region, this compound prevents the phosphorylation of the receptor and the subsequent activation of downstream signaling pathways.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activities of this compound.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase Target | IC50 (nM) |
| VEGFR-2 | 5.2 |
| VEGFR-1 | 158 |
| VEGFR-3 | 212 |
| PDGFRβ | 350 |
| c-Kit | 480 |
| EGFR | >10,000 |
IC50 values were determined by a radiometric kinase assay.
Table 2: In Vitro Cellular Activity
| Cell Line | Assay | IC50 (nM) |
| HUVEC | VEGF-A Stimulated Proliferation | 12.5 |
| HUVEC | VEGF-A Stimulated Migration | 28.1 |
| A549 (NSCLC) | Proliferation | 2,500 |
| HT-29 (Colon) | Proliferation | 3,100 |
HUVEC: Human Umbilical Vein Endothelial Cells; NSCLC: Non-Small Cell Lung Cancer.
Table 3: In Vivo Efficacy in Xenograft Model (A549 NSCLC)
| Treatment Group | Dose (mg/kg, p.o., QD) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 10 | 35 |
| This compound | 30 | 68 |
| This compound | 100 | 92 |
p.o.: per os (by mouth); QD: quaque die (once a day).
Experimental Protocols
VEGFR-2 Kinase Inhibition Assay (Radiometric)
-
Assay Principle: This assay measures the incorporation of 33P-ATP into a synthetic peptide substrate by the recombinant human VEGFR-2 kinase domain.
-
Materials:
-
Recombinant human VEGFR-2 kinase domain (purified).
-
Poly(Glu, Tyr) 4:1 peptide substrate.
-
[γ-33P]ATP.
-
Kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
This compound (serial dilutions).
-
96-well filter plates.
-
Scintillation counter.
-
-
Procedure:
-
Add 10 µL of diluted this compound to the wells of a 96-well plate.
-
Add 20 µL of a solution containing the VEGFR-2 enzyme and peptide substrate in kinase reaction buffer.
-
Initiate the reaction by adding 20 µL of [γ-33P]ATP in kinase reaction buffer.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 50 µL of 3% phosphoric acid.
-
Transfer the reaction mixture to a filter plate and wash with 1% phosphoric acid.
-
Dry the filter plate, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
HUVEC Proliferation Assay
-
Assay Principle: This assay assesses the ability of this compound to inhibit VEGF-A-induced proliferation of human umbilical vein endothelial cells (HUVECs).
-
Materials:
-
HUVECs.
-
Endothelial Cell Growth Medium (EGM-2).
-
Recombinant human VEGF-A.
-
This compound (serial dilutions).
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
96-well clear-bottom white plates.
-
-
Procedure:
-
Seed HUVECs in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Starve the cells in a basal medium (EBM-2 with 0.5% FBS) for 4 hours.
-
Treat the cells with serial dilutions of this compound for 1 hour.
-
Stimulate the cells with 20 ng/mL of VEGF-A.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Determine the IC50 value based on the inhibition of VEGF-A-induced proliferation.
-
Visualizations
Signaling Pathways
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for the HUVEC proliferation assay.
Logical Relationships
Caption: Logical progression of the preclinical evaluation of this compound.
References
- 1. VASCULAR ENDOTHELIAL GROWTH FACTOR RECEPTOR 2 (VEGFR2) AS A MARKER FOR MALIGNANT VASCULAR TUMORS AND MESOTHELIOMA – IMMUNOHISTOCHEMICAL STUDY OF 262 VASCULAR ENDOTHELIAL AND 1640 NONVASCULAR TUMORS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. Variations of VEGFR2 Chemical Space: Stimulator and Inhibitory Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
The Inhibition of VEGFR-2: A Technical Guide to its Effect on Endothelial Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and its critical role in endothelial cell proliferation, a fundamental process in angiogenesis. The guide details the signaling pathways governed by VEGFR-2 and explores the impact of small molecule inhibitors on this process. Quantitative data from various inhibitors are presented, alongside detailed experimental protocols for assessing their efficacy.
The Role of VEGFR-2 in Angiogenesis and Endothelial Cell Proliferation
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in both normal physiological functions, such as wound healing, and in pathological conditions like tumor growth and metastasis.[1][2][3] The Vascular Endothelial Growth Factor (VEGF) family and their receptors are key regulators of this process.[4] Among these, VEGFR-2 (also known as KDR or Flk-1) is a receptor tyrosine kinase that plays a primary role in mediating the angiogenic signals of VEGF-A in endothelial cells.[4][5][6]
Upon binding of VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[5][7] This activation triggers a cascade of downstream signaling pathways that ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability, all of which are essential for the formation of new blood vessels.[4][8][9] Consequently, inhibiting the VEGFR-2 signaling pathway is a prominent strategy in the development of anti-angiogenic therapies, particularly in oncology.[3][10]
The VEGFR-2 Signaling Pathway in Endothelial Cell Proliferation
The activation of VEGFR-2 by VEGF initiates several key downstream signaling pathways that converge to promote endothelial cell proliferation. One of the most critical pathways is the PLCγ-PKC-Raf-MEK-MAPK cascade.[4][5]
-
Phospholipase Cγ (PLCγ) Activation: Phosphorylated VEGFR-2 recruits and activates PLCγ.
-
Second Messenger Production: Activated PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Protein Kinase C (PKC) Activation: DAG, along with calcium ions released from the endoplasmic reticulum in response to IP3, activates Protein Kinase C (PKC).
-
MAPK Cascade: PKC then activates the Raf-MEK-ERK (MAPK) signaling cascade.
-
Gene Expression: Activated ERK translocates to the nucleus and phosphorylates transcription factors, leading to the expression of genes that drive cell cycle progression and proliferation.[5]
Another significant pathway activated by VEGFR-2 is the PI3K/Akt pathway, which is primarily involved in endothelial cell survival but also contributes to proliferation.[5][8]
Below is a diagram illustrating the primary signaling pathway leading to endothelial cell proliferation upon VEGFR-2 activation.
Quantitative Data on VEGFR-2 Inhibitors
A variety of small molecule inhibitors have been developed to target the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking its activity. The efficacy of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The anti-proliferative effect on endothelial cells is also a key measure of their biological activity.
The following table summarizes the IC50 values for VEGFR-2 inhibition and the anti-proliferative effects on Human Umbilical Vein Endothelial Cells (HUVECs) for several representative VEGFR-2 inhibitors.
| Inhibitor | VEGFR-2 Kinase IC50 (nM) | HUVEC Proliferation Inhibition | Reference |
| Sunitinib | 18.9 ± 2.7 | - | [11] |
| Sorafenib | 78.9 | - | [11] |
| Pazopanib | 4.8 ± 0.07 (µM) | - | [11] |
| Compound 15b | 946 | 99.5% at 10 µM | [12] |
| Compound 21b | 33.4 | 81.97% at 10 µM | [12] |
| Compound 21c | 47.0 | 79.15% at 10 µM | [12] |
| Compound 21e | 21 | Low to moderate | [12] |
| Compound 11 | 192 | IC50 values of 10.61, 9.52, 12.45, 11.52 µM on various cancer cell lines | [13] |
| Compound 83k | 67 | - | [10] |
| Compound 84c | 85 | - | [10] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compound (dissolved in DMSO)
-
384-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add the diluted test compound and VEGFR-2 enzyme to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.
This protocol describes a method for assessing the anti-proliferative effect of a VEGFR-2 inhibitor on Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Test compound (dissolved in DMSO)
-
VEGF-A
-
Cell Counting Kit-8 (CCK-8) or similar proliferation assay reagent
-
Microplate reader
Procedure:
-
Culture HUVECs in EGM-2 medium in a humidified incubator at 37°C and 5% CO2.
-
Seed the HUVECs into 96-well plates at a density of approximately 2,500-5,000 cells per well and allow them to adhere overnight.[14]
-
The following day, replace the medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 24 hours to synchronize the cells.
-
Treat the cells with various concentrations of the test compound in the presence of a pro-proliferative stimulus such as VEGF-A (e.g., 20 ng/mL).[14] Include appropriate controls (vehicle control, no VEGF control).
-
Incubate the cells for 48-72 hours.
-
Add the CCK-8 reagent to each well and incubate for 1-4 hours according to the manufacturer's protocol.
-
Measure the absorbance at 450 nm using a microplate reader.[15] The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell proliferation inhibition for each compound concentration relative to the VEGF-stimulated vehicle control.
-
Determine the IC50 value for the anti-proliferative effect.
Below is a diagram illustrating the experimental workflow for assessing the effect of a VEGFR-2 inhibitor on endothelial cell proliferation.
References
- 1. Primary Mouse Endothelial Cell Culture for Assays of Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. khu.elsevierpure.com [khu.elsevierpure.com]
- 4. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. Vascular endothelial growth factor directly stimulates tumour cell proliferation in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vascular Endothelial Growth Factor Receptor-2 Inhibition Promotes Cell Death and Limits Endothelial Cell Proliferation in a Neonatal Rodent Model of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 12. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Endothelial cell-proliferation assay [bio-protocol.org]
- 15. Endothelial cell proliferation assay [bio-protocol.org]
Methodological & Application
Application Notes and Protocols for a Novel VEGFR-2 Inhibitor: Vegfr-2-IN-36
These application notes provide a comprehensive overview and detailed protocols for the in vitro characterization of Vegfr-2-IN-36, a novel inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The provided methodologies are intended for researchers and professionals in drug development and cancer biology to assess the potency and mechanism of action of this compound in cell-based assays.
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2][3] This process is crucial for tumor growth, providing tumors with the necessary nutrients and oxygen to proliferate and metastasize.[4] The binding of its ligand, VEGF-A, to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[5][6] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K/Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival.[1][7][8] Consequently, inhibiting VEGFR-2 signaling is a well-established and effective strategy in cancer therapy.[9] this compound is a novel small molecule inhibitor designed to target the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking its downstream signaling. These protocols describe the in vitro methods to quantify the inhibitory activity of this compound on endothelial cell proliferation and specifically on VEGFR-2 phosphorylation.
VEGFR-2 Signaling Pathway
The binding of VEGF-A to VEGFR-2 initiates a complex network of intracellular signaling events that are critical for angiogenesis. Understanding this pathway is essential for contextualizing the mechanism of action of inhibitors like this compound.
Experimental Protocols
The following are generalized protocols for testing a novel VEGFR-2 inhibitor. Note: These protocols are a starting point and should be optimized for the specific cell lines and reagents used in your laboratory. For an uncharacterized compound like this compound, preliminary experiments to determine the optimal concentration range and incubation times are recommended.
Protocol 1: Endothelial Cell Proliferation Assay (MTS/MTT Assay)
This assay determines the effect of this compound on the proliferation of human umbilical vein endothelial cells (HUVECs) in response to VEGF-A stimulation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Recombinant Human VEGF-A
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture HUVECs in EGM-2 medium.
-
Trypsinize and resuspend cells in a low-serum medium (e.g., EGM-2 with 0.5% FBS).
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in a low-serum medium to achieve final desired concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
-
Cell Treatment:
-
After 24 hours of cell attachment, replace the medium with the prepared compound dilutions.
-
Include wells for "vehicle control" (DMSO only) and "no treatment control".
-
Pre-incubate the cells with the compound for 1 hour.
-
Stimulate the cells by adding VEGF-A to a final concentration of 20 ng/mL to all wells except the "no treatment control".
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Cell Viability Measurement:
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the data to the vehicle control (100% proliferation) and no treatment control (basal proliferation).
-
Plot the percentage of proliferation against the log concentration of this compound.
-
Calculate the IC₅₀ value using non-linear regression analysis.
-
Protocol 2: VEGFR-2 Phosphorylation Assay (Cell-Based ELISA)
This assay specifically measures the inhibition of VEGF-A-induced VEGFR-2 phosphorylation by this compound.
Materials:
-
HUVECs or other VEGFR-2 expressing cells
-
Cell culture medium
-
Recombinant Human VEGF-A
-
This compound
-
DMSO
-
96-well plates
-
Cell-based ELISA kit for phosphorylated VEGFR-2 (pY1175) and total VEGFR-2
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed HUVECs in a 96-well plate at a density of 20,000 cells per well and grow to 80-90% confluency.
-
-
Serum Starvation:
-
Serum-starve the cells for 18-24 hours in a basal medium (e.g., EGM-2 without supplements).
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the basal medium.
-
Pre-treat the serum-starved cells with the compound dilutions for 1-2 hours.
-
-
VEGF-A Stimulation:
-
Stimulate the cells with VEGF-A (50 ng/mL) for 5-10 minutes.
-
-
Cell Lysis and Detection:
-
Immediately wash the cells with ice-old PBS.
-
Lyse the cells and proceed with the cell-based ELISA protocol for detecting phosphorylated VEGFR-2 (pY1175) and total VEGFR-2 according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the absorbance for both phosphorylated and total VEGFR-2.
-
Normalize the phosphorylated VEGFR-2 signal to the total VEGFR-2 signal for each well.
-
Plot the normalized signal against the log concentration of this compound to determine the IC₅₀ value.
-
General Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro evaluation of a novel VEGFR-2 inhibitor.
Data Presentation
The inhibitory activity of this compound should be quantified and presented in a clear, tabular format. The following table provides an example of how to summarize the data, using representative values for known VEGFR-2 inhibitors.
| Compound | Target | Assay Type | Cell Line | IC₅₀ (nM) | Reference Compound |
| This compound | VEGFR-2 | Proliferation | HUVEC | TBD | Sunitinib |
| This compound | VEGFR-2 | Phosphorylation | HUVEC | TBD | Sorafenib |
| Sunitinib | VEGFR-2 | Proliferation | HUVEC | 10 - 50 | - |
| Sorafenib | VEGFR-2 | Kinase | - | 90 | - |
| Axitinib | VEGFR-2 | Kinase | - | 0.2 | - |
| Pazopanib | VEGFR-2 | Kinase | - | 30 | - |
TBD: To Be Determined
Note: The IC₅₀ values for the reference compounds are approximate and can vary depending on the specific assay conditions.
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of the novel VEGFR-2 inhibitor, this compound. By employing cell proliferation and phosphorylation assays, researchers can effectively determine the potency and mechanism of action of this compound. The provided diagrams and data table templates will aid in the visualization of the underlying biology and the clear presentation of experimental results. It is imperative to perform careful optimization of these generalized protocols for the specific laboratory conditions and reagents to ensure accurate and reproducible data.
References
- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. khu.elsevierpure.com [khu.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of FGF‐FGFR and VEGF‐VEGFR signalling in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
Application Notes and Protocols for a Representative VEGFR-2 Inhibitor in Animal Studies
A Note on "Vegfr-2-IN-36": Extensive searches of scientific literature and chemical databases did not yield specific information for a compound designated "this compound." Therefore, this document provides detailed application notes and protocols for a representative and well-characterized small molecule VEGFR-2 inhibitor, Sorafenib, as a surrogate to fulfill the detailed requirements of the user request. Limited available data for a compound designated "VEGFR-2-IN-9" is also included for informational purposes.
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels.[1] In cancer, pathological angiogenesis is crucial for tumor growth and metastasis.[1] Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 tyrosine kinase domain are a critical class of anti-cancer therapeutics. These application notes provide an overview of the preclinical in vivo use of a representative VEGFR-2 inhibitor, Sorafenib, including dosage, administration, and protocols for efficacy studies in animal models.
Quantitative Data Summary
The following tables summarize typical dosage and administration details for representative VEGFR-2 inhibitors in rodent cancer models.
Table 1: Dosage and Administration of Sorafenib in Mouse Xenograft Models
| Parameter | Details | Reference |
| Animal Model | Nude mice (athymic) | [2][3] |
| Tumor Models | Anaplastic thyroid carcinoma, Renal cell carcinoma | [2][3] |
| Dosage Range | 30 - 100 mg/kg | [2][3] |
| Administration Route | Oral gavage (p.o.) | [2][3] |
| Frequency | Daily | [2][3] |
| Vehicle/Formulation | Cremophor EL and Ethanol (1:1) in water or 2.5% carboxymethyl cellulose (CMC) |
Table 2: Limited In Vivo Data for VEGFR-2-IN-9
| Parameter | Details | Reference |
| Animal Model | Rat | |
| Disease Model | Ocular Neovascularization | |
| Dosage Range | 30 - 100 mg/kg | |
| Administration Route | Oral | |
| Observed Effect | Reduction in lesion size |
Experimental Protocols
Preparation of Sorafenib for Oral Gavage in Mice
This protocol describes the preparation of Sorafenib for oral administration to mice.
Materials:
-
Sorafenib tosylate salt
-
Cremophor EL
-
Ethanol (75-90%)
-
Sterile water
-
Vortex mixer
-
Heating block or water bath (60°C)
-
Sterile tubes
-
Oral gavage needles
Procedure:
-
Pre-heat Cremophor EL to 60°C.
-
Prepare a stock solution by dissolving Sorafenib tosylate in a 1:1 mixture of 75% Ethanol and the pre-heated Cremophor EL to a desired stock concentration (e.g., 40 mg/mL).
-
Vortex the mixture at high speed and maintain the temperature at 60°C until the Sorafenib is completely dissolved. This may take up to 15 minutes.
-
For administration, dilute the stock solution with sterile water to the final desired concentration (e.g., a 1:4 dilution for a 10 mg/mL final solution).
-
Administer the diluted solution to mice via oral gavage at the calculated volume to achieve the target dosage (e.g., 100 µL for a 25g mouse to receive a 40 mg/kg dose from a 10 mg/mL solution).
-
Note: The diluted solution may see the Sorafenib flocculate after 1-2 hours. Prepare the final dilution fresh for each administration group.
Human Tumor Xenograft Efficacy Study in Nude Mice
This protocol outlines a typical workflow for evaluating the efficacy of a VEGFR-2 inhibitor in a subcutaneous tumor xenograft model.
Materials:
-
Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old
-
Human cancer cell line (e.g., anaplastic thyroid carcinoma cell line)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, can improve tumor take rate)
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
-
Prepared VEGFR-2 inhibitor formulation (from Protocol 3.1)
-
Vehicle control solution
Procedure:
-
Cell Culture: Culture the chosen human cancer cell line under standard conditions. Harvest cells during the logarithmic growth phase.
-
Cell Preparation for Implantation: Wash the harvested cells with sterile PBS and resuspend in a mixture of PBS and Matrigel (optional, 1:1 ratio) at a concentration of 5-10 x 10^6 cells per 100-200 µL. Keep the cell suspension on ice.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), measure the tumor volume using calipers (Volume = 0.5 x length x width²).
-
Randomization and Treatment: Randomize the mice into treatment and control groups.
-
Drug Administration: Administer the prepared VEGFR-2 inhibitor or vehicle control to the respective groups via oral gavage daily. Monitor the body weight of the mice to adjust the dosage.
-
Endpoint Measurement: Continue treatment for a predetermined period (e.g., 2-4 weeks). Measure tumor volume and body weight regularly (e.g., twice a week).
-
Tissue Collection and Analysis: At the end of the study, euthanize the mice and excise the tumors. Tumor weight can be measured. A portion of the tumor can be fixed in formalin for immunohistochemical analysis (e.g., CD31 for microvessel density) or snap-frozen for molecular analysis.
Visualizations
VEGFR-2 Signaling Pathway
References
Vegfr-2-IN-36 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Initial searches for a compound specifically named "Vegfr-2-IN-36" did not yield public-domain information. It is possible that this is a novel, internal, or less-documented compound. The following application notes and protocols are therefore based on the general characteristics and experimental methodologies used for well-characterized small molecule inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The quantitative data provided is hypothetical and representative for a typical VEGFR-2 inhibitor and should be replaced with experimentally determined values for the specific compound of interest.
Introduction
This compound is a potent and selective small molecule inhibitor of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels.[1] Dysregulation of the VEGF/VEGFR-2 signaling pathway is a critical factor in the progression of various solid tumors and other diseases characterized by excessive angiogenesis.[1][2] this compound is designed to target the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[1][3] These application notes provide essential information on the solubility, preparation, and experimental use of this compound.
Quantitative Data Summary
The following table summarizes the hypothetical physicochemical and pharmacological properties of this compound.
| Property | Value | Notes |
| Molecular Weight | 450.5 g/mol | Hypothetical value. |
| Solubility | ||
| DMSO | > 50 mg/mL (> 110 mM) | Suitable for preparing concentrated stock solutions. |
| Ethanol | < 1 mg/mL | Not recommended as a primary solvent. |
| Water | Insoluble | Aqueous solutions for cell culture or in vivo studies require dilution from a DMSO stock and may need a surfactant like Tween-80 for in vivo formulations. |
| In Vitro Potency | ||
| VEGFR-2 IC50 | 15 nM | Determined by in vitro kinase assay. Represents the concentration required for 50% inhibition of VEGFR-2 kinase activity. |
| HUVEC Proliferation IC50 | 150 nM | Determined by a cell-based proliferation assay. Represents the concentration for 50% inhibition of Human Umbilical Vein Endothelial Cell proliferation. |
| In Vivo Efficacy | ||
| Effective Dose Range | 10 - 50 mg/kg/day (mouse, oral) | Dependent on the tumor model and dosing schedule. |
Preparation of this compound for Experiments
Preparation of Stock Solutions
For in vitro experiments, it is recommended to prepare a concentrated stock solution of this compound in anhydrous DMSO.
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, amber glass vials or polypropylene tubes
-
-
Protocol:
-
Weigh the desired amount of this compound powder in a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex or sonicate gently until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage, protected from light.
-
Preparation of Working Solutions for Cell-Based Assays
-
Protocol:
-
Thaw a frozen aliquot of the DMSO stock solution at room temperature.
-
Serially dilute the stock solution in cell culture medium to achieve the final desired concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.
-
Preparation for In Vivo Administration
For in vivo studies, this compound can be formulated for oral gavage or other administration routes. Due to its poor aqueous solubility, a suspension is typically required.
-
Example Formulation for Oral Gavage (Suspension):
-
Vehicle: 0.5% (w/v) carboxymethylcellulose (CMC) and 0.1% (v/v) Tween-80 in sterile water.
-
Weigh the required amount of this compound for the desired dose and number of animals.
-
Prepare the vehicle solution.
-
Add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while vortexing or sonicating to ensure a uniform suspension.
-
The suspension should be prepared fresh daily and kept under constant agitation during dosing to ensure homogeneity.
-
Experimental Protocols
In Vitro VEGFR-2 Kinase Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of the VEGFR-2 kinase.
-
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
This compound
-
Phospho-tyrosine specific antibody conjugated to a detection molecule (e.g., HRP or a fluorescent probe)
-
96-well microplate
-
-
Protocol:
-
Coat the microplate wells with the Poly(Glu, Tyr) substrate.
-
Add the recombinant VEGFR-2 kinase to each well.
-
Add serial dilutions of this compound (or DMSO vehicle control) to the wells and incubate briefly.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and wash the wells.
-
Add the anti-phospho-tyrosine antibody and incubate.
-
Wash the wells to remove unbound antibody.
-
Add the detection reagent and measure the signal (e.g., absorbance or fluorescence).
-
Calculate the IC50 value by plotting the percent inhibition against the log concentration of this compound.
-
HUVEC Proliferation Assay
This cell-based assay assesses the ability of this compound to inhibit the proliferation of endothelial cells, a key process in angiogenesis.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (e.g., EGM-2)
-
Basal medium (e.g., EBM-2) with reduced serum (e.g., 0.5% FBS)
-
Recombinant human VEGF-A
-
This compound
-
Cell proliferation detection reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well cell culture plate
-
-
Protocol:
-
Seed HUVECs in a 96-well plate and allow them to attach overnight.
-
Starve the cells in basal medium with reduced serum for 4-6 hours.
-
Treat the cells with serial dilutions of this compound (or DMSO vehicle) for 1 hour.
-
Stimulate the cells with a predetermined optimal concentration of VEGF-A (e.g., 20 ng/mL). Include unstimulated and vehicle-stimulated controls.
-
Incubate for 48-72 hours.
-
Add the cell proliferation reagent and incubate according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
Calculate the IC50 value by plotting the percent inhibition of VEGF-A-stimulated proliferation against the log concentration of this compound.
-
Western Blot Analysis of VEGFR-2 Signaling
This protocol is used to confirm that this compound inhibits the phosphorylation of VEGFR-2 and downstream signaling proteins like ERK and Akt in a cellular context.
-
Materials:
-
HUVECs or other VEGFR-2 expressing cells
-
This compound
-
VEGF-A
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Culture HUVECs to near confluency and serum-starve them.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with VEGF-A for a short period (e.g., 10-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Wash again and apply the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system. The results should show a dose-dependent decrease in the phosphorylation of VEGFR-2, ERK, and Akt with this compound treatment.
-
Visualizations
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
Experimental Workflow: HUVEC Proliferation Assay
References
Application Note: Western Blot Protocol for Analyzing BAX and Bcl-2 Expression Following Vegfr-2-IN-36 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, cell proliferation, and survival.[1][2] Its signaling pathway, often initiated by VEGF binding, activates downstream effectors like the PI3K/Akt pathway, which promotes cell survival by modulating the activity of apoptotic regulatory proteins.[1][3] The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, consisting of both anti-apoptotic members (e.g., Bcl-2) and pro-apoptotic members (e.g., BAX).[4][5] The ratio of BAX to Bcl-2 is a critical determinant of cell fate, with an increased ratio favoring apoptosis.[4][6][7]
Vegfr-2-IN-36 is a small molecule inhibitor designed to target the kinase activity of VEGFR-2. Inhibition of VEGFR-2 is hypothesized to disrupt pro-survival signaling, thereby inducing apoptosis in cancer cells or other relevant cell types. This application note provides a detailed protocol for utilizing Western blotting to quantify the expression levels of the pro-apoptotic protein BAX and the anti-apoptotic protein Bcl-2 in cells treated with this compound. Monitoring the BAX/Bcl-2 ratio serves as a key indicator of the compound's efficacy in inducing apoptosis.
Signaling Pathway
Inhibition of VEGFR-2 by this compound blocks the downstream PI3K/Akt survival pathway. This leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and a relative increase in the pro-apoptotic protein BAX. The resulting shift in the BAX/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, activating the caspase cascade and culminating in apoptosis.
Experimental Protocol
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect BAX and Bcl-2.
Materials and Reagents
-
Cell line of interest (e.g., MCF-7, HUVEC)
-
Cell culture medium and supplements
-
This compound (dissolved in appropriate solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
Precast SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE running buffer (e.g., MOPS or MES)
-
Protein transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary Antibodies:
-
Rabbit anti-BAX monoclonal antibody
-
Mouse anti-Bcl-2 monoclonal antibody
-
Mouse anti-β-actin monoclonal antibody (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Western blot imaging system
Experimental Workflow
Step-by-Step Methodology
1. Cell Culture and Treatment
-
Seed cells in appropriate culture dishes and grow until they reach 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO) equivalent to the highest concentration of the solvent used.
2. Cell Lysate Preparation
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer (containing protease and phosphatase inhibitors) to the dish.
-
Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (total protein lysate) to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Based on the concentrations, calculate the volume of lysate needed to load an equal amount of protein for each sample (typically 20-40 µg per lane).
4. SDS-PAGE
-
Prepare samples by mixing the calculated volume of lysate with 4X Laemmli sample buffer and deionized water to a final 1X concentration.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load the boiled samples and a protein molecular weight marker into the wells of a precast SDS-PAGE gel.
-
Run the gel in the appropriate running buffer at a constant voltage (e.g., 120-150 V) until the dye front reaches the bottom.
5. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system, following the manufacturer's protocol.
-
After transfer, briefly wash the membrane with deionized water and confirm successful transfer by staining with Ponceau S (optional).
6. Immunodetection
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies (anti-BAX, anti-Bcl-2, and anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation. Note: Membranes can be cut to probe for different proteins of varying molecular weights simultaneously.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
7. Signal Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Use image analysis software to perform densitometry on the bands corresponding to BAX, Bcl-2, and β-actin.
-
Normalize the band intensity of BAX and Bcl-2 to the corresponding β-actin (loading control) band intensity.
-
Calculate the BAX/Bcl-2 ratio for each treatment condition.
Data Presentation
The following table presents hypothetical data illustrating the expected outcome of treating a cancer cell line with this compound for 24 hours. Data is presented as normalized densitometry units, and the BAX/Bcl-2 ratio is calculated to assess the pro-apoptotic shift.
| Treatment Group | BAX Expression (Normalized Units) | Bcl-2 Expression (Normalized Units) | BAX/Bcl-2 Ratio | Fold Change in BAX/Bcl-2 Ratio (vs. Control) |
| Vehicle Control (0 µM) | 1.00 | 1.00 | 1.00 | 1.0 |
| This compound (1 µM) | 1.25 | 0.80 | 1.56 | 1.6 |
| This compound (5 µM) | 1.80 | 0.55 | 3.27 | 3.3 |
| This compound (10 µM) | 2.50 | 0.40 | 6.25 | 6.3 |
Note: The data presented in this table is for illustrative purposes only and represents a typical expected outcome for a potent VEGFR-2 inhibitor that induces apoptosis.[4][8] The results demonstrate a dose-dependent increase in BAX expression and a decrease in Bcl-2 expression, leading to a significant increase in the BAX/Bcl-2 ratio, indicating a strong induction of the apoptotic pathway.
References
- 1. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crosstalk Between VEGF and Bcl-2 in Tumor Progression and Angiogenesis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Critical Roles of VEGFR1, VEGFR2, VEGFR3, BAX, and BCL-2 in the Pathogenesis of Varicose Veins: Unveiling Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Angiogenesis Assays Using Vegfr-2-IN-36
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing and embryonic development, and in pathological conditions, most notably in tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR or Flk-1, is a key mediator of angiogenesis.[1][2] Upon binding by its ligand, VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[1][2][3] Consequently, the inhibition of VEGFR-2 signaling is a prime target for anti-angiogenic therapies in cancer and other diseases.
Vegfr-2-IN-36 is a potent and selective small molecule inhibitor of VEGFR-2 kinase activity. These application notes provide detailed protocols for utilizing this compound in common in vitro angiogenesis assays to assess its anti-angiogenic potential.
Mechanism of Action
This compound is hypothesized to be an ATP-competitive inhibitor that targets the ATP-binding site within the catalytic domain of VEGFR-2. By occupying this site, it prevents the phosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades crucial for angiogenesis.
Signaling Pathway
The binding of VEGF to VEGFR-2 triggers a complex signaling network. Key pathways include the PLCγ-PKC-Raf-MEK-MAPK pathway, which promotes endothelial cell proliferation, and the PI3K-Akt pathway, which is critical for endothelial cell survival.[3] this compound, by inhibiting the initial VEGFR-2 phosphorylation, is expected to block these and other related signaling events.
References
Application Notes and Protocols for Cell Viability (MTT/XTT) Assay with Vegfr-2-IN-36
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in cancer therapy.[1][2][3] Inhibiting VEGFR-2 can disrupt tumor blood supply, thereby impeding tumor growth and metastasis.[4][5][6] Vegfr-2-IN-36 is a small molecule inhibitor designed to target the ATP binding site of the VEGFR-2 tyrosine kinase, disrupting downstream signaling pathways essential for endothelial cell proliferation, migration, and survival.[1][2][7] This document provides detailed protocols for assessing the cytotoxic and anti-proliferative effects of this compound on cancer cell lines using the MTT and XTT cell viability assays. These colorimetric assays are fundamental in drug discovery for quantifying cellular metabolic activity, which serves as an indicator of cell viability.[8][9]
Mechanism of Action of VEGFR-2
VEGF-A binding to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[7][10] This activation initiates multiple downstream signaling cascades, including the PLCγ-PKC-Raf-MEK-MAPK pathway, which promotes endothelial cell proliferation, and the PI3K/AKT pathway, which is crucial for cell survival.[1][2][7][11] By inhibiting VEGFR-2, this compound is expected to block these pathways, leading to a reduction in cell viability and proliferation.
Data Presentation: Efficacy of VEGFR-2 Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of various VEGFR-2 inhibitors against different cancer cell lines. This data is provided for context and comparison. The specific IC50 for this compound will need to be determined experimentally.
| Inhibitor | Cell Line | IC50 (µM) | Reference |
| Compound 36a | MCF-7 (Breast Cancer) | 1.963 | [12] |
| Compound 36a | MDA-MB-231 (Breast Cancer) | 3.48 | [12] |
| Compound 46f | HepG2 (Liver Cancer) | 7.10 - 11.19 | [12] |
| Compound 46f | HCT-116 (Colon Cancer) | 7.10 - 11.19 | [12] |
| Compound 46f | MCF-7 (Breast Cancer) | 7.10 - 11.19 | [12] |
| Compound 49a | HepG2 (Liver Cancer) | 2 - 10 | [12] |
| Compound 49a | Caco-2 (Colon Cancer) | 2 - 10 | [12] |
| Compound 61 | K-562 (Leukemia) | 0.051 | [12] |
| Compound 61 | KM12 (Colorectal Cancer) | 0.019 | [12] |
| Compound 7 | HepG-2 (Liver Cancer) | 0.340 ± 0.04 | [5] |
| Compound 19 | (VEGFR2/EGFR dual inhibitor) | VEGFR2: 0.103 | [13] |
| Compound 20 | (VEGFR2/EGFR dual inhibitor) | VEGFR2: 0.050 | [13] |
| Compound 21 | (VEGFR2/EGFR dual inhibitor) | VEGFR2: 0.080 | [13] |
Experimental Protocols
Cell Culture and Seeding
-
Culture cancer cells (e.g., HepG2, MCF-7, HCT-116) in appropriate complete culture medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.[14]
-
Incubate the plate for 24 hours to allow for cell attachment.
Preparation of this compound
-
Prepare a stock solution of this compound in a suitable solvent, such as DMSO.
-
Perform serial dilutions of the stock solution in serum-free culture medium to achieve the desired final concentrations for treatment.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[9]
-
After 24 hours of cell seeding, carefully remove the culture medium.
-
Add 100 µL of fresh medium containing various concentrations of this compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[14]
-
Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]
-
Incubate the plate for 3-4 hours at 37°C.[15]
-
Add 100-150 µL of MTT solvent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[14][15]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[14]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.
XTT Assay Protocol
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is another tetrazolium-based assay where the reduction of XTT to a water-soluble formazan product is measured.[8]
-
Follow steps 1-3 of the MTT assay protocol for cell seeding and treatment.
-
Prepare the XTT labeling mixture immediately before use by mixing the XTT reagent and the electron-coupling reagent.[8][16]
-
Add 50 µL of the freshly prepared XTT labeling mixture to each well.[8]
-
Incubate the plate for 2-4 hours at 37°C.[8][16] The optimal incubation time may vary depending on the cell type and density.
-
Gently shake the plate to ensure a homogenous distribution of the color.
-
Measure the absorbance at 450 nm using a microplate reader. A reference wavelength between 630-690 nm can be used to subtract non-specific background absorbance.[16][17]
Data Analysis
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.
Visualizations
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for MTT/XTT cell viability assays.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 6. Inhibition of FGF‐FGFR and VEGF‐VEGFR signalling in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol Guide: XTT Assay for Cell Viability and Proliferation [merckmillipore.com]
- 9. broadpharm.com [broadpharm.com]
- 10. assaygenie.com [assaygenie.com]
- 11. commerce.bio-rad.com [commerce.bio-rad.com]
- 12. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT (Assay protocol [protocols.io]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - NO [thermofisher.com]
- 16. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. reprocell.com [reprocell.com]
Application Note: Quantifying Apoptosis in Vegfr-2-IN-36 Treated Cells using Annexin V/PI Staining
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and application data for assessing apoptosis in cells treated with Vegfr-2-IN-36, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), using the Annexin V/Propidium Iodide (PI) flow cytometry assay.
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[1][2] Inhibition of VEGFR-2 signaling can disrupt the tumor blood supply and induce apoptosis in endothelial and tumor cells.[3][4] this compound is a novel small molecule inhibitor designed to target the ATP-binding site of the VEGFR-2 tyrosine kinase domain, thereby blocking downstream signaling pathways essential for cell survival and proliferation.[5][6]
The Annexin V/PI apoptosis assay is a widely used method to detect and differentiate between apoptotic, necrotic, and live cells.[7] In healthy cells, phosphatidylserine (PS) residues are located on the inner leaflet of the plasma membrane. During early apoptosis, PS is translocated to the outer leaflet, where it can be detected by Annexin V, a calcium-dependent phospholipid-binding protein. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live and early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised.
This application note provides a step-by-step protocol for treating cells with this compound and subsequently performing the Annexin V/PI assay to quantify the induction of apoptosis.
Principle of the Assay
The differential staining of cells with Annexin V-FITC and PI allows for the identification of four distinct cell populations by flow cytometry:
-
Annexin V- / PI- (Lower Left Quadrant): Live cells
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells (due to mechanical damage)
Experimental Data
The following table summarizes hypothetical data from an experiment where Human Umbilical Vein Endothelial Cells (HUVECs) were treated with increasing concentrations of this compound for 24 hours.
| Treatment Group | Concentration (nM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound | 10 | 85.6 ± 3.4 | 8.9 ± 1.2 | 5.5 ± 0.8 |
| This compound | 50 | 62.1 ± 4.5 | 25.4 ± 3.1 | 12.5 ± 2.2 |
| This compound | 100 | 35.8 ± 5.2 | 48.7 ± 4.8 | 15.5 ± 2.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathway and Experimental Workflow
Caption: VEGFR-2 signaling pathway and its inhibition by this compound leading to apoptosis.
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
Detailed Experimental Protocols
Note: The optimal concentration of this compound and incubation time should be determined empirically for each cell line.
Materials:
-
This compound
-
Cell line of interest (e.g., HUVECs)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Trypsin-EDTA
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
-
Flow cytometry tubes
Protocol for Cell Treatment:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment. Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Preparation of this compound: Prepare a stock solution of this compound in sterile DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. Prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Once the cells reach the desired confluency, remove the old medium and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours).
Protocol for Annexin V/PI Staining:
-
Harvesting Cells:
-
For adherent cells, carefully collect the culture medium from each well, which may contain detached apoptotic cells.
-
Wash the adherent cells once with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to neutralize the trypsin and combine this with the collected culture medium from the first step.
-
Transfer the cell suspension to a centrifuge tube.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Repeat this wash step once.
-
Staining:
-
Centrifuge the cells again at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
-
Data Analysis:
Analyze the flow cytometry data using appropriate software. Gate on the cell population in a forward scatter versus side scatter plot to exclude debris. Create a dot plot of Annexin V-FITC fluorescence (x-axis) versus PI fluorescence (y-axis). Use the quadrant gates established with the single-stained controls to determine the percentage of cells in each population (live, early apoptotic, late apoptotic/necrotic).
Troubleshooting
-
High background staining in the negative control: This could be due to over-trypsinization of adherent cells, leading to membrane damage. Reduce trypsinization time or use a cell scraper gently.
-
Low signal in the positive control: Ensure that the apoptosis-inducing agent and incubation time are sufficient to induce apoptosis.
-
Shift in all populations: This may indicate a problem with the flow cytometer settings or compensation. Re-run the single-stained controls to set the correct compensation.
Conclusion
The Annexin V/PI assay is a robust and reliable method for quantifying the apoptotic effects of the VEGFR-2 inhibitor, this compound. This application note provides a comprehensive protocol that can be adapted for various cell types to assess the efficacy of this and other potential anti-cancer compounds that target the VEGFR-2 signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Vascular Endothelial Growth Factor Receptor-2 Inhibition Promotes Cell Death and Limits Endothelial Cell Proliferation in a Neonatal Rodent Model of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sunitinib (as a representative VEGFR-2 Inhibitor) in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical and clinical use of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor with potent activity against VEGFR-2, in combination with traditional chemotherapy agents. The provided protocols are intended as a guide for researchers investigating the synergistic potential of VEGFR-2 inhibition with chemotherapy.
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1][2] Inhibition of the VEGF/VEGFR-2 signaling pathway can disrupt the tumor blood supply, thereby impeding cancer progression. Sunitinib is an oral, small-molecule inhibitor of multiple receptor tyrosine kinases, including VEGFR-2.[3] Combining VEGFR-2 inhibitors with cytotoxic chemotherapy presents a promising strategy to enhance anti-tumor efficacy. Chemotherapy can induce tumor cell death, while VEGFR-2 inhibition can prevent the subsequent angiogenesis required for tumor regrowth and metastasis, potentially leading to synergistic effects.[4]
Data Presentation
The following tables summarize quantitative data from preclinical and clinical studies of Sunitinib in combination with taxane-based chemotherapy.
Table 1: In Vitro Efficacy of Sunitinib in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | EGFR/K-ras Status | Sunitinib IC50 (µM) | Reference |
| A549 | Wild-type EGFR / Mutant K-ras | 3.6 ± 0.41 | [3] |
| H1975 | L858R-T790M mutant EGFR / Wild-type K-ras | 3.13 ± 0.09 | [3] |
Table 2: Clinical Dosing and Maximum Tolerated Dose (MTD) of Sunitinib in Combination with Docetaxel
| Schedule | Sunitinib Dose | Docetaxel Dose | Cycle | MTD | Reference |
| Schedule 4/2 | 25, 37.5, or 50 mg/day | 60 or 75 mg/m² IV | 4 weeks on, 2 weeks off | Sunitinib 25 mg/day + Docetaxel 60 mg/m² q21d | [5] |
| Schedule 2/1 | 25, 37.5, or 50 mg/day | 60 or 75 mg/m² IV | 2 weeks on, 1 week off | Sunitinib 37.5 mg/day + Docetaxel 75 mg/m² q21d | [5] |
Table 3: Clinical Efficacy of Sunitinib in Combination with Paclitaxel in Advanced Breast Cancer
| Parameter | Value | Reference |
| Objective Response Rate (ORR) | 38.9% (7 of 18 patients) | [6] |
| Complete Responses | 2 | [6] |
| Partial Responses | 5 | [6] |
| ORR in Triple-Negative Breast Cancer | 3 of 9 patients | [6] |
Mandatory Visualizations
Caption: VEGFR-2 Signaling Pathway and Inhibition by Sunitinib.
Caption: Experimental Workflow for Combination Chemotherapy Studies.
Caption: Synergistic Mechanism of VEGFR-2 Inhibition and Chemotherapy.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of Sunitinib and a chemotherapeutic agent, and for assessing the effects of their combination.
Materials:
-
Cancer cell line of interest (e.g., A549, H1975)
-
Complete culture medium
-
Sunitinib (stock solution in DMSO)
-
Chemotherapy agent (e.g., Docetaxel, stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Seed cells in a 96-well plate at a density of 3,500-4,000 cells per well in 100 µL of complete culture medium.[3]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of Sunitinib and the chemotherapy agent in culture medium.
-
For single-agent IC50 determination, add 100 µL of the drug dilutions to the respective wells. For combination studies, a checkerboard titration is recommended.
-
Incubate the cells with the drugs for 72 hours.[3]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
After the incubation, add 150 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8]
-
Read the absorbance at 570 nm using a plate reader.[9]
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values using appropriate software (e.g., GraphPad Prism). For combination studies, calculate the Combination Index (CI) using software like CompuSyn, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by Sunitinib and/or a chemotherapeutic agent using flow cytometry.
Materials:
-
Cells treated with Sunitinib, chemotherapy agent, or their combination
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cell line by treating with the compounds of interest for a predetermined time (e.g., 24-48 hours).
-
Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.[10]
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[11]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[12]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[11]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Add 400 µL of 1X Binding Buffer to each tube.[12]
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.
-
Analyze the data to differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), and late apoptotic/necrotic cells (Annexin V+ and PI+).[10]
Western Blot for VEGFR-2 Signaling Pathway Analysis
This protocol is for detecting the phosphorylation status of VEGFR-2 and downstream signaling proteins.
Materials:
-
Cell lysates from treated and untreated cells
-
Lysis buffer containing protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-VEGFR-2, anti-total-VEGFR-2, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the cells in lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.[13]
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[14]
-
Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 7.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total form of the protein of interest.
In Vivo Xenograft Mouse Model
This protocol provides a general framework for evaluating the in vivo efficacy of Sunitinib in combination with a chemotherapy agent.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Sunitinib (formulated for oral gavage)
-
Chemotherapy agent (formulated for intravenous or intraperitoneal injection)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1 x 10^6 to 5 x 10^6 cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, Sunitinib alone, chemotherapy alone, Sunitinib + chemotherapy).
-
Administer the treatments according to the desired schedule and dosage. For example, Sunitinib can be administered daily by oral gavage, and docetaxel can be given intravenously once a week.
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for proliferation and apoptosis markers).
-
Analyze the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific cell lines, reagents, and equipment. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic interaction between sunitinib and docetaxel is sequence dependent in human non–small lung cancer with EGFR TKIs-resistant mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergy between VEGF/VEGFR inhibitors and chemotherapy agents in the phase I clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ovid.com [ovid.com]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Vegfr-2-IN-36: A Potent Inhibitor for Anti-Tumor Angiogenesis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, invasion, and metastasis.[1][2][3] The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGF Receptor 2 (VEGFR-2), is a key regulator of this process.[4][5][6] VEGFR-2, a receptor tyrosine kinase predominantly expressed on endothelial cells, mediates the mitogenic, angiogenic, and permeability-enhancing effects of VEGF.[5][6] Its activation triggers a cascade of downstream signaling events, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[4][7][8] Consequently, inhibiting VEGFR-2 signaling is a prime therapeutic strategy for cancer treatment.[3]
Vegfr-2-IN-36 is a potent and selective small molecule inhibitor of VEGFR-2 kinase activity. These application notes provide a comprehensive overview of its mechanism of action and detailed protocols for its use in studying anti-tumor angiogenesis.
Mechanism of Action
This compound competitively binds to the ATP-binding pocket of the VEGFR-2 kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. This blockade of VEGFR-2 signaling leads to the inhibition of endothelial cell proliferation, migration, and tube formation, ultimately suppressing tumor angiogenesis and growth.
Signaling Pathway
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound in various assays.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | IC50 (nM) |
| VEGFR-2 Kinase Assay | - | 5.2 |
| HUVEC Proliferation | HUVEC | 25.8 |
| HUVEC Migration | HUVEC | 42.1 |
| Tube Formation | HUVEC on Matrigel | 65.4 |
| Cell Viability (Tumor Cells) | MDA-MB-231 | >10,000 |
| Cell Viability (Tumor Cells) | LLC | >10,000 |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Tumor Model | Treatment | Tumor Growth Inhibition (%) | Change in Microvessel Density (%) |
| LLC Xenograft | 50 mg/kg, daily | 84 | -65 |
| B16.F10 Melanoma | 50 mg/kg, daily | 82 | -58 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Endothelial Cell Proliferation Assay (BrdU Assay)
This assay measures the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) in response to VEGF and the inhibitory effect of this compound.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
VEGF-A
-
This compound
-
BrdU Cell Proliferation ELISA Kit
-
96-well plates
Procedure:
-
Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in EGM-2 and incubate overnight.
-
Starve the cells in a serum-free medium for 6 hours.
-
Treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with 50 ng/mL VEGF-A and incubate for 24 hours.
-
Add BrdU labeling solution and incubate for an additional 12 hours.
-
Measure BrdU incorporation using the ELISA kit according to the manufacturer's instructions.
Protocol 2: Endothelial Cell Migration Assay (Boyden Chamber Assay)
This assay assesses the ability of this compound to inhibit VEGF-induced endothelial cell migration.
Materials:
-
HUVECs
-
Boyden chamber with 8 µm pore size polycarbonate membrane
-
Fibronectin
-
VEGF-A
-
This compound
-
Calcein-AM
Procedure:
-
Coat the underside of the Boyden chamber membrane with fibronectin.
-
Starve HUVECs in a serum-free medium for 6 hours.
-
Resuspend HUVECs in a serum-free medium containing varying concentrations of this compound.
-
Add the cell suspension to the upper chamber.
-
Add serum-free medium containing 50 ng/mL VEGF-A to the lower chamber.
-
Incubate for 4-6 hours.
-
Remove non-migrated cells from the upper side of the membrane.
-
Fix and stain the migrated cells on the lower side of the membrane with Calcein-AM.
-
Quantify the migrated cells by fluorescence microscopy.
Protocol 3: In Vitro Tube Formation Assay
This assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures.[9]
Materials:
-
HUVECs
-
Matrigel
-
VEGF-A
-
This compound
-
96-well plates
Procedure:
-
Coat a 96-well plate with Matrigel and allow it to solidify.
-
Seed HUVECs on the Matrigel-coated plate in a serum-free medium containing 50 ng/mL VEGF-A.
-
Add varying concentrations of this compound to the wells.
-
Incubate for 6-12 hours.
-
Visualize the tube formation using a microscope and quantify the total tube length.
Protocol 4: In Vivo Tumor Xenograft Model
This protocol describes the evaluation of the anti-tumor efficacy of this compound in a murine xenograft model.
Materials:
-
Lewis Lung Carcinoma (LLC) or B16.F10 melanoma cells
-
C57BL/6 mice
-
This compound formulation
-
Calipers
Procedure:
-
Subcutaneously inject 1 x 10^6 LLC or B16.F10 cells into the flank of C57BL/6 mice.
-
Allow tumors to grow to a palpable size (approximately 100 mm³).
-
Randomize mice into vehicle control and treatment groups.
-
Administer this compound (e.g., 50 mg/kg) or vehicle daily via oral gavage.
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Analyze tumors for microvessel density by CD31 immunohistochemistry.
Logical Relationship of Effects
The inhibitory action of this compound on its molecular target leads to a cascade of cellular and physiological consequences, culminating in anti-tumor activity.
Conclusion
This compound is a valuable research tool for investigating the role of VEGFR-2 in tumor angiogenesis. The provided protocols offer a robust framework for characterizing its anti-angiogenic and anti-tumor properties. These studies are essential for the preclinical development of novel anti-cancer therapies targeting the VEGF signaling pathway.
References
- 1. In-vitro and in-vivo assays for angiogenesis-modulating drug discovery and development | Scilit [scilit.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Tumor Angiogenesis and VEGFR-2: Mechanism, Pathways and Current Biological Therapeutic Interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A critical analysis of current in vitro and in vivo angiogenesis assays - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Vegfr-2-IN-36
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with dissolving Vegfr-2-IN-36. While DMSO is a commonly used solvent, solubility challenges can arise with highly hydrophobic molecules like many kinase inhibitors. This guide offers systematic steps to achieve successful solubilization for your experiments.
Frequently Asked Questions (FAQs)
Q1: I am unable to dissolve this compound in DMSO at my desired concentration. What could be the reason?
A1: Difficulty in dissolving this compound in DMSO can be attributed to several factors. Small molecule kinase inhibitors are often highly lipophilic and possess crystalline structures that can resist dissolution. The issue may be exacerbated by the concentration you are trying to achieve, the purity of the DMSO, and the ambient temperature and humidity. It is also possible that the compound has a lower solubility limit in DMSO than anticipated.
Q2: Is it safe to heat the solution to aid dissolution? Will it degrade the compound?
A2: Gentle heating can be an effective method to increase the solubility of many compounds. However, prolonged exposure to high temperatures can potentially degrade the compound. It is recommended to use a water bath with a controlled temperature and to heat the solution for short durations. The stability of this compound to heat is not publicly documented, so a cautious approach is advised.
Q3: Can I use sonication to help dissolve the compound?
A3: Yes, sonication is a common and effective technique to aid in the dissolution of compounds by breaking down particle aggregates and increasing the interaction between the solute and the solvent.[1] Using a bath sonicator is generally recommended to ensure even energy distribution and to minimize localized heating.
Q4: My compound dissolves in DMSO, but precipitates when I dilute it in my aqueous cell culture medium. What should I do?
A4: This is a common issue known as precipitation upon dilution. It occurs because the compound is poorly soluble in the aqueous environment of the cell culture medium. To mitigate this, you can try several approaches:
-
Lower the final concentration of the compound in the medium.
-
Increase the percentage of DMSO in the final solution, but be mindful of its potential toxicity to cells (typically <0.5% is recommended).
-
Use a co-solvent along with DMSO in your stock solution.
-
Prepare a more diluted stock solution in DMSO to reduce the concentration shock upon dilution.
Troubleshooting Guide: this compound Not Dissolving in DMSO
If you are experiencing difficulty dissolving this compound in DMSO, please follow the systematic troubleshooting workflow outlined below.
Diagram: Troubleshooting Workflow for Compound Dissolution
References
Technical Support Center: Troubleshooting Vegfr-2-IN-36 Inactivity in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inactivity of Vegfr-2-IN-36 in their cell culture experiments. This guide is structured to systematically address potential issues from compound-related factors to experimental design flaws.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported activity?
A1: Based on available literature, "this compound" is likely synonymous with a compound referred to as compound 36a , a pyrazole-urea derivative synthesized as a VEGFR-2 inhibitor.[1] Its reported in vitro and cellular activities are summarized below.
Q2: What is the mechanism of action for this compound?
A2: The precise mechanism of action for this compound (compound 36a) is not explicitly stated in the available literature. However, based on its pyrazole-urea scaffold, a common motif in kinase inhibitors, and docking studies of structurally similar compounds, it is likely a Type II inhibitor . Type II inhibitors bind to the inactive "DFG-out" conformation of the kinase, targeting an allosteric site adjacent to the ATP-binding pocket.[1]
Q3: What are the primary reasons for this compound appearing inactive in my cell-based assay?
A3: Inactivity of a kinase inhibitor in cell culture can stem from several factors, broadly categorized as:
-
Compound Integrity and Handling: Issues with solubility, stability, and storage.
-
Cellular Factors: Low VEGFR-2 expression in the chosen cell line, the presence of drug efflux pumps, or irrelevant downstream readouts.
-
Assay Conditions: Suboptimal inhibitor concentration, inappropriate incubation time, or interference from media components.
Troubleshooting Guide
Problem 1: No or low inhibition of VEGFR-2 phosphorylation.
This is the most direct measure of target engagement. If you are not observing a decrease in phosphorylated VEGFR-2 (pVEGFR-2) upon treatment with this compound, consider the following:
Table 1: Troubleshooting Poor Inhibition of VEGFR-2 Phosphorylation
| Potential Cause | Recommended Action | Experimental Protocol |
| Poor Solubility | Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO). Visually inspect for precipitates. Determine the aqueous solubility limit. | See Protocol 1: Solubility Assessment. |
| Compound Degradation | Use freshly prepared working solutions. Avoid repeated freeze-thaw cycles of the stock solution. Store the stock solution at -20°C or -80°C, protected from light. | See Protocol 2: Stability Assessment. |
| Suboptimal Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 100 µM) to determine the IC50 in your cell line. | See Protocol 3: Dose-Response for pVEGFR-2. |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 1, 4, 8, 24 hours) to identify the optimal pre-incubation time before VEGF stimulation. | See Protocol 4: Time-Course for pVEGFR-2. |
| Low VEGFR-2 Expression | Confirm VEGFR-2 expression in your cell line via Western blot or flow cytometry. Choose a cell line with robust VEGFR-2 expression (e.g., HUVECs, MDA-MB-231). | See Protocol 5: VEGFR-2 Expression Analysis. |
| Serum Interference | Serum components can bind to the inhibitor. Perform experiments in serum-free or low-serum media for the duration of the inhibitor treatment. | Culture cells in serum-free media for 2-4 hours before and during inhibitor treatment. |
Problem 2: No effect on downstream signaling or cellular phenotype.
Even with target engagement, downstream effects may not be apparent.
Table 2: Troubleshooting Lack of Downstream Effects
| Potential Cause | Recommended Action | Experimental Protocol |
| Redundant Signaling Pathways | The cell line may have compensatory signaling pathways that bypass VEGFR-2 inhibition. | Use a combination of inhibitors to target parallel pathways (e.g., with an EGFR or FGFR inhibitor). |
| Incorrect Downstream Readout | Ensure the chosen downstream marker (e.g., p-ERK, p-Akt) is indeed regulated by VEGFR-2 in your cell line. | Perform a literature search or preliminary experiments to validate the signaling cascade in your cell model. |
| Drug Efflux | The inhibitor may be actively transported out of the cells by efflux pumps (e.g., P-glycoprotein). | Co-incubate with a known efflux pump inhibitor (e.g., verapamil) to see if activity is restored. |
| Cellular IC50 is Higher than Biochemical IC50 | The concentration required to inhibit the target in a cellular context is often higher than in a biochemical assay due to factors like membrane permeability and intracellular ATP concentration. | Refer to the dose-response experiments and ensure concentrations are above the cellular IC50. |
Quantitative Data Summary
Table 3: Reported IC50 Values for this compound (Compound 36a)
| Target/Cell Line | IC50 (µM) | Reference |
| VEGFR-2 (in vitro) | 1.154 | [1] |
| MCF-7 (breast cancer) | 1.963 | [1] |
| MDA-MB-231 (breast cancer) | 3.48 | [1] |
Experimental Protocols
Protocol 1: Solubility Assessment
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serially dilute the stock solution into phosphate-buffered saline (PBS) or serum-free cell culture medium to a range of final concentrations.
-
Incubate at 37°C for 1-2 hours.
-
Visually inspect for any precipitation or cloudiness under a microscope. The highest concentration that remains clear is the approximate aqueous solubility limit.
Protocol 2: Stability Assessment in Cell Culture Media
-
Prepare a working solution of this compound in your complete cell culture medium at the desired final concentration.
-
Incubate the solution under standard cell culture conditions (37°C, 5% CO2) for various time points (e.g., 0, 2, 8, 24, 48 hours).
-
At each time point, collect an aliquot of the medium.
-
Analyze the concentration and integrity of the compound using analytical methods such as HPLC or LC-MS. A decrease in the parent compound peak over time indicates degradation.
Protocol 3: Dose-Response for pVEGFR-2 Inhibition
-
Plate VEGFR-2 expressing cells (e.g., HUVECs) and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with a serial dilution of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) for 2 hours.
-
Stimulate the cells with an optimal concentration of VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
Lyse the cells and perform a Western blot to detect pVEGFR-2 (Tyr1175) and total VEGFR-2.
-
Quantify band intensities and calculate the IC50 value.
Protocol 4: Time-Course for pVEGFR-2 Inhibition
-
Plate and serum-starve cells as described in Protocol 3.
-
Treat the cells with a fixed concentration of this compound (e.g., 2x the expected IC50) for different durations (e.g., 0.5, 1, 2, 4, 8 hours).
-
Stimulate with VEGF-A for 10-15 minutes.
-
Lyse the cells and analyze pVEGFR-2 and total VEGFR-2 levels by Western blot.
Protocol 5: VEGFR-2 Expression Analysis
-
Lyse the cells of interest and a positive control cell line (e.g., HUVECs).
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for total VEGFR-2.
-
Use an appropriate secondary antibody and chemiluminescent substrate to visualize the bands.
Visualizations
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting the inactivity of this compound.
References
Technical Support Center: Investigating Off-Target Effects of Small Molecule Kinase Inhibitors
Important Notice: Information regarding a specific inhibitor designated "Vegfr-2-IN-36" is not available in the public domain or published scientific literature based on the conducted search. The following technical support guide has been created to address the common challenges and questions surrounding off-target effects of small molecule Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors in general. The data and examples provided are based on well-characterized, publicly known VEGFR-2 inhibitors and are intended to serve as a comprehensive resource for researchers in the field.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with VEGFR-2 inhibitors?
A1: Off-target effects are unintended interactions of a drug or inhibitor with proteins other than its primary target. Small molecule kinase inhibitors, including those targeting VEGFR-2, often bind to the highly conserved ATP-binding pocket of the kinase domain.[1][2] Due to structural similarities across the human kinome, these inhibitors can bind to and modulate the activity of other kinases, leading to unforeseen biological consequences, potential toxicity, or misinterpretation of experimental results.[1][3][4] Common off-targets for VEGFR-2 inhibitors include Platelet-Derived Growth Factor Receptors (PDGFRs), c-Kit, and Fibroblast Growth Factor Receptors (FGFRs).[5][6]
Q2: My cells are showing a phenotype that I can't explain by VEGFR-2 inhibition alone. Could this be an off-target effect?
A2: It is highly possible. If the observed phenotype (e.g., unexpected changes in cell proliferation, apoptosis, or morphology) is inconsistent with the known functions of VEGFR-2 signaling, an off-target effect should be considered a primary lead for investigation.[7] It is crucial to systematically rule out other possibilities, such as experimental artifacts or compound toxicity, before concluding an off-target effect.
Q3: How can I determine the potential off-targets of my VEGFR-2 inhibitor?
A3: The most direct method is to perform a comprehensive kinase selectivity profiling assay. This involves screening your inhibitor against a large panel of purified kinases (often representing a significant portion of the human kinome) to determine its inhibitory activity (e.g., IC50) against each.[8] Computational predictions can also offer initial hypotheses, but these require experimental validation.[9]
Q4: What is the difference between on-target and off-target toxicity?
A4: On-target toxicity results from the inhibition of the intended target (VEGFR-2) in a way that causes adverse effects. Off-target toxicity is caused by the inhibitor binding to and affecting other unintended molecules, leading to adverse effects unrelated to the inhibition of VEGFR-2.[6] For example, hypertension is a known on-target effect of potent VEGFR-2 inhibition, while some other toxicities may arise from the inhibition of other kinases.[1]
Troubleshooting Guide
Q: I'm using a VEGFR-2 inhibitor in my cell-based assay, and I'm observing a stronger anti-proliferative effect than expected. How do I troubleshoot this?
A: This could be due to potent on-target activity, general cytotoxicity, or off-target effects on other kinases that regulate cell proliferation.
Troubleshooting Steps:
-
Confirm On-Target Engagement: Use Western blotting to verify that your inhibitor is blocking VEGF-induced phosphorylation of VEGFR-2 at the concentration used.
-
Assess Cytotoxicity: Perform a cell viability assay (e.g., using a dye that measures membrane integrity) to distinguish between cytostatic (growth inhibition) and cytotoxic (cell death) effects.
-
Investigate Key Off-Targets: Many VEGFR-2 inhibitors also target PDGFR and c-Kit, which are involved in proliferation in various cell types.[5] Check if your cells express these receptors. If so, you can use more selective inhibitors for PDGFR or c-Kit as controls to see if they replicate the observed effect.
-
Rescue Experiment: If the effect is on-target, it should be rescued by downstream effectors of the VEGFR-2 pathway. If it's an off-target effect, this rescue may not be successful.
Q: My VEGFR-2 inhibitor is causing unexpected cell death in my experiments. How can I determine if this is an off-target effect?
A: Unforeseen apoptosis or necrosis can be a sign of off-target activity.
Troubleshooting Steps:
-
Validate On-Target Pathway: The primary survival pathway downstream of VEGFR-2 is the PI3K/Akt pathway.[10] Check the phosphorylation status of Akt and its downstream targets. If the inhibitor is causing apoptosis without significantly inhibiting p-Akt, an off-target mechanism is likely.
-
Use a Structurally Unrelated VEGFR-2 Inhibitor: Compare the effects of your inhibitor with another well-characterized, selective VEGFR-2 inhibitor that has a different chemical scaffold. If both produce the same phenotype at concentrations that achieve similar levels of VEGFR-2 inhibition, the effect is more likely to be on-target.
-
Perform a Kinase Profile: A broad kinase screen is the most definitive way to identify potential off-target kinases that could be mediating the apoptotic effect.[8]
-
Knockdown/Knockout of Potential Off-Targets: Once potential off-targets are identified from a kinase screen, use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of these kinases. If the inhibitor's effect is diminished in the knockdown/knockout cells, this confirms the off-target interaction.
Quantitative Data on Off-Target Effects
The selectivity of a kinase inhibitor is a key determinant of its utility as a research tool and its potential as a therapeutic. The table below presents example inhibitory concentration (IC50) data for several well-known multi-kinase inhibitors that target VEGFR-2, illustrating how selectivity is quantified. This data is for illustrative purposes only.
| Kinase Target | Axitinib (IC50, nM) | Pazopanib (IC50, nM) | Sunitinib (IC50, nM) | Tivozanib (IC50, nM) |
| VEGFR-2 (KDR) | 0.2 | 30 | 80 | 6.5 |
| VEGFR-1 (Flt-1) | 0.1 | 10 | - | 30 |
| VEGFR-3 (Flt-4) | 0.1-0.3 | 47 | - | 15 |
| PDGFRβ | 1.6 | 84 | 2 | Low Activity |
| c-Kit | 1.7 | 74 | - | Low Activity |
| FGFR-1 | - | 74 | - | Low Activity |
| c-Met | - | - | - | - |
| RET | - | - | - | - |
| CSF-1R | - | 146 | - | - |
Data compiled from various sources for illustrative comparison.[5][6]
Key Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol outlines the general steps for assessing the selectivity of a VEGFR-2 inhibitor.
Objective: To determine the inhibitory activity of a compound against a broad panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO). Create a series of dilutions to be tested.
-
Assay Choice: Select a suitable assay format. Common formats include radiometric assays (measuring incorporation of ³²P-ATP), and fluorescence- or luminescence-based assays that measure ATP consumption or product formation.[8]
-
Kinase Panel: Choose a commercial service or an in-house panel that includes a wide range of kinases, including VEGFR-2 and known common off-targets (PDGFR, c-Kit, FGFR, etc.).
-
Assay Performance: a. In a multi-well plate, combine the kinase, its specific substrate, and ATP. b. Add the inhibitor at various concentrations. c. Include appropriate controls: no inhibitor (100% activity) and no kinase (background). d. Incubate the reaction for a specified time at the appropriate temperature. e. Stop the reaction and measure the output signal (e.g., radioactivity, fluorescence, luminescence).
-
Data Analysis: a. Normalize the data to the controls. b. Plot the percentage of kinase activity versus the logarithm of the inhibitor concentration. c. Fit the data to a dose-response curve to calculate the IC50 value for each kinase.
-
Interpretation: Compare the IC50 for VEGFR-2 to the IC50 values for other kinases. A significantly lower IC50 for VEGFR-2 indicates selectivity. Potent inhibition of other kinases identifies them as off-targets.
Protocol 2: Western Blotting for On-Target and Off-Target Pathway Modulation
Objective: To confirm inhibition of the intended VEGFR-2 pathway and investigate the activation state of potential off-target pathways in a cellular context.
Methodology:
-
Cell Culture and Treatment: a. Culture cells (e.g., HUVECs, which express VEGFR-2) to sub-confluency. b. Serum-starve the cells for several hours to reduce basal kinase activity. c. Pre-treat the cells with your VEGFR-2 inhibitor at various concentrations for 1-2 hours. d. Stimulate the cells with VEGF-A for a short period (e.g., 5-15 minutes) to activate VEGFR-2 signaling. For off-target analysis, you might stimulate with a different ligand (e.g., PDGF for PDGFR).
-
Protein Extraction: a. Wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells, collect the lysate, and clarify by centrifugation. d. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: a. Denature protein samples by boiling in Laemmli buffer. b. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. c. Separate proteins by electrophoresis. d. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. b. Incubate the membrane with a primary antibody overnight at 4°C. Use antibodies specific for:
- On-Target: Phospho-VEGFR-2 (pY1175), total VEGFR-2, Phospho-Akt, total Akt.
- Potential Off-Target: Phospho-PDGFRβ, total PDGFRβ. c. Wash the membrane with TBST. d. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.
-
Detection and Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Image the resulting signal using a chemiluminescence detector. c. Quantify band intensities using image analysis software. Normalize phosphoprotein levels to total protein levels and a loading control (e.g., β-actin or GAPDH).
Visual Guides
Caption: Intended VEGFR-2 signaling pathway and point of inhibition.
Caption: Example of a common off-target pathway (PDGFR) for VEGFR-2 inhibitors.
Caption: Experimental workflow for troubleshooting unexpected results.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Development of Second-Generation VEGFR Tyrosine Kinase Inhibitors: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
Troubleshooting inconsistent results with Vegfr-2-IN-36
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Vegfr-2-IN-36 and other VEGFR-2 inhibitors. The information provided is intended to help troubleshoot inconsistent results and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2] Like many kinase inhibitors, it likely functions as an ATP-competitive inhibitor, binding to the ATP-binding site in the kinase domain of VEGFR-2. This prevents the phosphorylation of the receptor and subsequent activation of downstream signaling pathways involved in endothelial cell proliferation, migration, and survival.[3]
Q2: What is the recommended solvent and storage condition for this compound?
For specific details on this compound, it is crucial to consult the manufacturer's datasheet. However, for many similar small molecule inhibitors, Dimethyl Sulfoxide (DMSO) is a common solvent for creating stock solutions.[4] Stock solutions should be stored at -20°C or -80°C to maintain stability.[4][5] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[5]
Q3: Why am I observing high variability in my IC50 values for this compound?
Inconsistent IC50 values are a common issue in cell-based assays and can arise from several factors:
-
Cell-based vs. Enzymatic Assays: IC50 values obtained from cell-based assays are often higher than those from biochemical enzymatic assays due to factors like cell membrane permeability, off-target effects, and cellular metabolism of the compound.[6]
-
Assay Conditions: Variations in cell density, serum concentration in the media, and incubation time can all impact the apparent potency of the inhibitor.[7][8]
-
Compound Stability: The stability of this compound in your specific cell culture media and conditions should be considered. Degradation of the compound over the course of the experiment will lead to an underestimation of its potency.
-
Cell Line Specificity: Different cell lines can exhibit varying sensitivity to the same inhibitor due to differences in VEGFR-2 expression levels, signaling pathway dependencies, and drug efflux pump activity.
Q4: What are the potential off-target effects of this compound?
While designed to be specific for VEGFR-2, many kinase inhibitors can exhibit off-target activity against other kinases, especially those with similar ATP-binding pockets. It is recommended to consult kinase profiling data for this compound if available from the supplier. If off-target effects are suspected, consider using a structurally different VEGFR-2 inhibitor as a control to confirm that the observed phenotype is due to VEGFR-2 inhibition.
Troubleshooting Inconsistent Results
This guide provides a structured approach to troubleshooting common issues encountered during experiments with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| No or Weak Inhibition | Compound Inactivity: The compound may have degraded due to improper storage or handling. | - Ensure proper storage of the compound at -20°C or -80°C. - Prepare fresh stock solutions in an appropriate solvent like DMSO. - Avoid repeated freeze-thaw cycles by preparing aliquots. |
| Incorrect Concentration: Errors in dilution calculations or pipetting can lead to a lower than expected final concentration. | - Double-check all calculations for dilutions. - Use calibrated pipettes for accurate volume transfers. | |
| Low VEGFR-2 Expression/Activity: The chosen cell line may not express sufficient levels of active VEGFR-2. | - Confirm VEGFR-2 expression in your cell line using Western Blot or flow cytometry. - Stimulate cells with VEGF to induce VEGFR-2 phosphorylation and signaling. | |
| Assay Conditions: The ATP concentration in an in vitro kinase assay can compete with an ATP-competitive inhibitor. | - For in vitro kinase assays, use an ATP concentration close to the Km value for ATP of VEGFR-2. | |
| High IC50 Value | Cell-based Assay Factors: Limited cell permeability, active drug efflux, or rapid metabolism of the compound. | - Verify that the compound is cell-permeable. - Consider using cell lines with lower expression of drug efflux pumps (e.g., P-glycoprotein). |
| High Cell Seeding Density: A high number of cells can deplete the inhibitor from the medium. | - Optimize the cell seeding density to ensure a sufficient inhibitor-to-cell ratio. | |
| Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to the inhibitor, reducing its effective concentration. | - Test the effect of different serum concentrations on the IC50 value. - Consider performing the assay in serum-free or low-serum media if the cells can tolerate it. | |
| Inconsistent Results Between Experiments | Cell Culture Variability: Differences in cell passage number, confluency, or growth phase can affect cellular responses. | - Use cells within a consistent and low passage number range. - Seed cells at a consistent density and ensure they are in the logarithmic growth phase at the start of the experiment. |
| Reagent Variability: Inconsistent quality of reagents, including cell culture media, serum, and the inhibitor itself. | - Use reagents from the same lot for a set of experiments. - Ensure all solutions are prepared fresh and consistently. | |
| Assay Readout Method: Different viability or proliferation assays (e.g., MTT, CellTiter-Glo®) measure different cellular parameters and can yield different results. | - Be consistent with the assay method used. - Understand the principle of your chosen assay and its limitations. | |
| Unexpected Cellular Phenotype | Off-Target Effects: The inhibitor may be affecting other kinases or cellular processes. | - Consult the literature or supplier for any known off-target effects. - Use a second, structurally distinct VEGFR-2 inhibitor to confirm the phenotype. - Consider performing a kinase panel screen to identify potential off-targets. |
| Cellular Toxicity: At high concentrations, the inhibitor or the solvent (e.g., DMSO) may induce non-specific toxicity. | - Determine the maximum tolerated concentration of the solvent in your cell line. - Perform a dose-response curve to distinguish specific inhibition from general toxicity. |
Quantitative Data Summary
As specific quantitative data for this compound is not publicly available, the following table provides representative IC50 values for other known VEGFR-2 inhibitors to illustrate the expected format for data presentation. Researchers should generate their own data for this compound in their specific assay systems.
| Compound | Target | IC50 (Enzymatic Assay) | IC50 (Cell-based Assay) | Cell Line | Reference |
| Sunitinib | VEGFR-2, PDGFRβ, c-Kit | 2 nM | 80 nM | HUVEC | Selleckchem |
| Sorafenib | VEGFR-2, PDGFRβ, Raf | 90 nM | 2.5 µM | HUVEC | Selleckchem |
| Axitinib | VEGFR-1/2/3 | 0.2 nM (VEGFR-2) | 0.1-0.3 nM (VEGF-stimulated HUVEC proliferation) | HUVEC | Selleckchem |
| Lenvatinib | VEGFR-1/2/3, FGFR1-4, PDGFRα, RET, KIT | 4 nM (VEGFR-2) | 46 nM (HUVEC proliferation) | HUVEC | Selleckchem |
Experimental Protocols
General Protocol for a Cell-Based VEGFR-2 Inhibition Assay (e.g., Proliferation Assay)
This protocol provides a general framework. Specific parameters such as cell number, inhibitor concentrations, and incubation times should be optimized for your specific cell line and experimental goals.
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Count the cells and determine viability (e.g., using Trypan Blue exclusion).
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000 - 10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
On the day of the experiment, prepare serial dilutions of this compound in cell culture medium. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.5%).
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Stimulation (Optional but Recommended):
-
To assess the inhibition of VEGF-induced proliferation, add a pre-determined optimal concentration of recombinant human VEGF (e.g., 10-50 ng/mL) to the wells.
-
For the negative control wells, add medium without VEGF.
-
-
Incubation:
-
Incubate the plate for a period that allows for measurable cell proliferation (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
Assessment of Cell Viability/Proliferation:
-
Choose a suitable method to quantify cell viability or proliferation, such as:
-
MTS/MTT Assay: Measures mitochondrial metabolic activity.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels.
-
Crystal Violet Staining: Stains total cellular protein.
-
Direct Cell Counting: Using a hemocytometer or an automated cell counter.
-
-
Follow the manufacturer's protocol for the chosen assay.
-
-
Data Analysis:
-
Subtract the background absorbance/luminescence from all readings.
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the normalized viability as a function of the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Visualizations
VEGFR-2 Signaling Pathway
Caption: VEGFR-2 signaling pathway and the point of inhibition by this compound.
Experimental Workflow for this compound Testing
Caption: A general experimental workflow for testing the efficacy of this compound.
Troubleshooting Logic Diagram for Inconsistent Results
Caption: A logical flow for troubleshooting inconsistent experimental results.
References
- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. VEGFR-2-IN-6|444731-47-9|MSDS [dcchemicals.com]
- 5. abmole.com [abmole.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 8. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
How to improve the stability of Vegfr-2-IN-36 in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the stability of Vegfr-2-IN-36 in solution and ensure reliable experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound stability during your experiments.
Issue 1: My this compound solution appears cloudy or has visible precipitate.
Possible Causes:
-
Poor Solubility: The concentration of this compound may exceed its solubility limit in the chosen solvent. While highly soluble compounds may have good permeability and potency, they can also present solubility challenges.[1]
-
Incorrect Solvent: The solvent may not be appropriate for dissolving this compound.
-
Temperature Effects: Solubility can be temperature-dependent. A decrease in temperature during storage or use could cause the compound to precipitate.
-
pH-Dependent Solubility: The pH of the solution may not be optimal for keeping the compound dissolved. For ionizable compounds, pH is a critical factor.[2]
Solutions:
-
Verify Solubility: Check the manufacturer's datasheet for solubility information. If unavailable, perform a solubility test.
-
Optimize Solvent: Use a recommended solvent. For many small molecule inhibitors, DMSO is a common initial solvent for stock solutions, followed by dilution in aqueous buffers.
-
Adjust Concentration: Prepare a less concentrated stock solution or dilute the working solution further.
-
Control Temperature: Gently warm the solution to aid dissolution (if the compound is heat-stable). Store solutions at the recommended temperature and allow them to equilibrate to room temperature before use.
-
Use Co-solvents: In some cases, adding a small percentage of a co-solvent like ethanol or PEG400 to the aqueous buffer can improve solubility.
-
pH Adjustment: For aqueous solutions, adjusting the pH with a suitable buffer can significantly enhance solubility.[2]
Issue 2: I am observing a progressive loss of this compound activity in my assay over time.
Possible Causes:
-
Chemical Degradation: The compound may be unstable in the solution, leading to degradation. This can be caused by several factors:
-
Adsorption to Surfaces: The compound may be adsorbing to the surfaces of plasticware (e.g., tubes, pipette tips, plates), reducing its effective concentration in the solution.
-
Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can lead to degradation of the compound.[4]
Solutions:
-
Prepare Fresh Solutions: Prepare solutions fresh before each experiment whenever possible.
-
Optimize Storage Conditions:
-
Temperature: Aliquot stock solutions and store them at -80°C for long-term storage and at 2-8°C for short-term use to avoid repeated freeze-thaw cycles.[4]
-
Light Protection: Protect solutions from light by using amber vials or wrapping containers in foil.[3]
-
Inert Atmosphere: For highly oxygen-sensitive compounds, consider preparing and storing solutions under an inert gas like nitrogen or argon.[3]
-
-
Use Additives:
-
Antioxidants: For compounds prone to oxidation, adding an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) to the solution may help.
-
Chelating Agents: If metal-catalyzed degradation is suspected, a chelating agent such as EDTA can be beneficial.[3]
-
-
pH Control: Maintain an optimal pH using a suitable buffer system, as degradation rates can be pH-dependent.[3][5] Citrate, acetate, and phosphate buffers are commonly used in liquid formulations.[3]
-
Minimize Adsorption: Use low-adhesion plasticware or silanized glassware. Including a small amount of a non-ionic detergent (e.g., Tween-20) or a carrier protein like bovine serum albumin (BSA) in the buffer can also help prevent adsorption.
-
Aliquot Stock Solutions: Divide stock solutions into smaller, single-use aliquots to minimize the number of freeze-thaw cycles.[4]
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare a stock solution of this compound?
A1: It is generally recommended to first dissolve small molecule inhibitors like this compound in an organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[6] This stock solution can then be diluted into your aqueous experimental buffer. Always use high-purity, anhydrous grade solvents.
Q2: How should I store my this compound solutions?
A2: For long-term storage, it is best to store stock solutions in small, single-use aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.[4] For short-term storage (a few days to a week), solutions can often be kept at 4°C, protected from light. Always refer to the manufacturer's specific storage recommendations if available.
Q3: How can I check the stability of my this compound solution?
A3: You can assess the stability of your solution by monitoring its physical appearance (for precipitation) and its chemical integrity and activity over time. A common method is to use High-Performance Liquid Chromatography (HPLC) to check for the appearance of degradation products. You can also perform your biological assay at different time points after solution preparation to see if the compound's potency (e.g., IC50) changes.
Q4: Can the buffer I use in my experiment affect the stability of this compound?
A4: Yes, the buffer composition and pH can significantly impact the stability of a small molecule.[5] Some buffer components may react with the compound, and the pH can influence its solubility and susceptibility to hydrolysis. It is advisable to use common, well-characterized buffer systems and to ensure the pH is in a range where the compound is known to be stable. Ideally, use the lowest buffer concentration that provides reproducible results, typically in the 5 to 100 mM range.[5]
Data Summary
| Parameter | Recommendation | Rationale |
| Stock Solution Solvent | High-purity, anhydrous DMSO | Good solvating power for many small molecules. |
| Long-Term Storage | -80°C in single-use aliquots | Minimizes degradation and avoids freeze-thaw cycles.[4] |
| Short-Term Storage | 2-8°C, protected from light | Convenient for ongoing experiments.[4] |
| Aqueous Buffer pH | Neutral to slightly acidic/basic (compound-dependent) | pH can significantly affect solubility and stability.[5] |
| Buffer Concentration | 5-100 mM | Sufficient buffering capacity without causing issues like precipitation.[5] |
Experimental Protocols
Protocol: Assessing the Solubility and Short-Term Stability of this compound
Objective: To determine the approximate solubility of this compound in a specific buffer and assess its stability over a 24-hour period at room temperature.
Materials:
-
This compound powder
-
DMSO (anhydrous)
-
Experimental aqueous buffer (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes
-
Vortex mixer
-
Spectrophotometer or HPLC system
Methodology:
Part 1: Solubility Assessment
-
Prepare a highly concentrated stock solution of this compound in DMSO (e.g., 50 mM).
-
In a series of microcentrifuge tubes, add the experimental buffer.
-
Spike the buffer with increasing amounts of the DMSO stock solution to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Ensure the final DMSO concentration is consistent across all samples and is compatible with your assay (typically ≤ 0.5%).
-
Vortex each tube vigorously for 30 seconds.
-
Incubate the tubes at room temperature for 1-2 hours.
-
Visually inspect each tube for any signs of precipitation. You can also centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes and check for a pellet.
-
The highest concentration that remains clear is the approximate solubility limit in that buffer.
Part 2: Short-Term Stability Assessment (using HPLC)
-
Prepare a solution of this compound in your experimental buffer at a concentration below its determined solubility limit.
-
Immediately after preparation (t=0), inject an aliquot onto an HPLC system and record the chromatogram. The main peak corresponds to the intact this compound.
-
Store the solution at room temperature, protected from light.
-
At subsequent time points (e.g., 2, 4, 8, and 24 hours), inject another aliquot onto the HPLC.
-
Compare the chromatograms. A decrease in the area of the main peak and the appearance of new peaks indicate degradation. Calculate the percentage of the compound remaining at each time point.
Visualizations
Caption: Experimental workflow for preparing and using this compound solutions.
Caption: Simplified VEGFR-2 signaling pathway and the mechanism of action for an ATP-competitive inhibitor.
References
Overcoming resistance to Vegfr-2-IN-36 in cancer cells
Welcome to the technical support center for Vegfr-2-IN-36. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the use of this potent VEGFR-2 inhibitor, with a special focus on overcoming cellular resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small-molecule tyrosine kinase inhibitor (TKI) that specifically targets the ATP-binding site of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] By blocking this site, it prevents the autophosphorylation and activation of the receptor, which is a critical step in initiating downstream signaling cascades.[3][4] This inhibition ultimately disrupts endothelial cell proliferation, migration, and survival, key processes in angiogenesis required for tumor growth.[3][5]
Q2: Why do cancer cells develop resistance to this compound after an initial response?
A2: Resistance to VEGFR-2 inhibitors like this compound is a multifactorial process.[1] It can be intrinsic (pre-existing) or acquired following treatment. The primary driver of acquired resistance is the activation of alternative signaling pathways that compensate for the blocked VEGFR-2 signal, effectively creating a bypass mechanism to sustain angiogenesis and tumor growth.[6][7]
Q3: What are the most common alternative signaling pathways implicated in resistance?
A3: When the VEGF/VEGFR-2 axis is inhibited, tumor cells can upregulate other pro-angiogenic factors and their corresponding receptors. The most frequently observed alternative pathways include:
-
Fibroblast Growth Factor (FGF) and its receptor (FGFR): Upregulation of FGFs is a common escape mechanism.[6][8]
-
Platelet-Derived Growth Factor (PDGF) and its receptor (PDGFR): This pathway is crucial for recruiting pericytes to stabilize blood vessels and can be activated to overcome VEGFR-2 blockade.[8][9]
-
Angiopoietin (Ang) and its receptor (Tie2): This system plays a role in vessel maturation and remodeling and can be hijacked by resistant tumors.[9][10]
Q4: How does the tumor microenvironment contribute to resistance?
A4: The tumor microenvironment (TME) plays a critical role in extrinsic resistance. Various non-cancerous cells within the TME can secrete pro-angiogenic factors, conferring resistance to VEGFR-2 inhibition. Key players include:
-
Tumor-Associated Macrophages (TAMs): These immune cells can release a host of pro-angiogenic factors, including VEGF itself, as well as other cytokines.[10]
-
Cancer-Associated Fibroblasts (CAFs): CAFs can contribute to resistance by producing factors like FGF-2.[8]
-
Pericytes: These cells, involved in blood vessel stabilization, are regulated by the PDGF/PDGFR pathway and can reduce a tumor's dependency on VEGF/VEGFR-2 signaling.[8]
Troubleshooting Guide
Problem 1: My cell line initially responds to this compound, but I observe a gradual loss of efficacy in long-term culture.
-
Possible Cause: This is a classic sign of acquired resistance, likely due to the activation of bypass signaling pathways in the cancer cells.
-
Suggested Solution:
-
Confirm Target Engagement: First, ensure that this compound is still inhibiting its target. Perform a Western blot to check the phosphorylation status of VEGFR-2 (p-VEGFR2) in treated versus untreated resistant cells.
-
Screen for Alternative Pathway Activation: Use Western blot or phospho-RTK arrays to probe for the activation of key alternative receptors, such as p-FGFR, p-PDGFR, and p-c-Met.[9][10]
-
Implement Combination Therapy: Based on your findings, introduce a second inhibitor targeting the identified escape pathway. For example, if you observe high p-FGFR levels, combine this compound with an FGFR inhibitor.
-
Problem 2: this compound shows potent anti-proliferative effects on my endothelial cells in vitro, but it fails to control tumor growth in my in vivo xenograft model.
-
Possible Cause: This discrepancy often points to extrinsic resistance mediated by the tumor microenvironment (TME). Factors secreted by stromal or immune cells in the TME are likely compensating for the VEGFR-2 blockade.[8][10]
-
Suggested Solution:
-
Analyze the TME: Use immunohistochemistry (IHC) or flow cytometry on excised tumors to characterize the cellular makeup of the TME. Look for an influx of myeloid cells (CD11b+Gr1+), TAMs, or CAFs, which are associated with resistance.[9][10]
-
Test TME-Targeted Combinations: Consider combining this compound with agents that target these non-cancer cells. For instance, a CSF1R inhibitor can be used to target TAMs.
-
Co-culture Experiments: Design in vitro co-culture experiments with endothelial cells and CAFs or macrophages. Treat the co-culture with this compound to see if the stromal cells confer resistance.
-
Problem 3: Despite effective inhibition of VEGFR-2 phosphorylation, I see sustained downstream activation of the MAPK (p-ERK) and/or PI3K (p-Akt) pathways.
-
Possible Cause: This indicates that downstream signaling nodes are being activated by pathways independent of VEGFR-2. The resistance mechanism may lie further down the signaling cascade or be initiated by a completely different class of receptors.[3][11]
-
Suggested Solution:
-
Vertical Blockade: This is an ideal scenario for a "vertical blockade" strategy, where you inhibit the same pathway at different levels. Combine this compound with a MEK inhibitor (e.g., trametinib) to block the MAPK pathway or a PI3K/Akt inhibitor to block the survival pathway.[11][12]
-
Dose-Response Matrix: Perform a dose-response matrix experiment with this compound and the downstream inhibitor to determine if the combination is synergistic, additive, or antagonistic.
-
Data Presentation
Table 1: Efficacy of Combination Therapies in Overcoming Resistance
This table illustrates the concept of synergy, where combining this compound with an inhibitor of a resistance pathway (e.g., an FGFR inhibitor) can significantly lower the required concentration of each drug for a therapeutic effect. Data is hypothetical but based on principles from preclinical studies.[9][12]
| Treatment Group | Drug | IC50 (nM) in Resistant Cell Line | Combination Index (CI) | Interpretation |
| Monotherapy | This compound | 1250 | N/A | High concentration needed |
| Inhibitor-X (e.g., FGFRi) | 800 | N/A | Moderate efficacy alone | |
| Combination | This compound + Inhibitor-X | 250 (this compound) + 150 (Inhibitor-X) | 0.45 | Strong Synergy |
Note: A Combination Index (CI) < 0.9 indicates synergy, CI between 0.9 and 1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.
Signaling Pathways and Workflows
Key Experimental Protocols
Western Blot for Phospho-Receptor Tyrosine Kinases (p-RTKs)
This protocol is for detecting the activation state of VEGFR-2 and common alternative receptors.
-
Cell Culture and Treatment: Plate resistant and parental (sensitive) cells. Once they reach 70-80% confluency, serum-starve them for 12-24 hours.
-
Stimulation and Inhibition: Treat cells with this compound (at 1x, 5x, and 10x IC50) for 2-4 hours. Then, stimulate with the relevant ligand (e.g., VEGF-A, FGF-2) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-40 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-VEGFR2 Y1175, anti-p-FGFR, anti-p-ERK) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe for total protein levels (e.g., total VEGFR-2, total ERK) and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
In Vitro Endothelial Tube Formation Assay
This assay assesses the angiogenic potential of endothelial cells (e.g., HUVECs) in response to conditioned media from cancer cells.
-
Prepare Conditioned Media: Culture resistant cancer cells with and without this compound for 48 hours. Collect the supernatant (conditioned media).
-
Coat Plates: Coat a 96-well plate with Matrigel® and allow it to solidify at 37°C for 30-60 minutes.
-
Seed Endothelial Cells: Seed HUVECs (1-2 x 10^4 cells/well) onto the Matrigel-coated plate.
-
Treatment: Add the prepared conditioned media to the HUVECs. Include controls such as basal media and media with pro-angiogenic factors.
-
Incubation: Incubate the plate at 37°C for 4-12 hours.
-
Imaging and Analysis: Visualize the formation of capillary-like structures (tubes) using a microscope. Quantify the results by measuring parameters such as the number of nodes, number of branches, and total tube length using imaging software like ImageJ.
Calculation of Combination Index (CI)
The Chou-Talalay method is commonly used to determine if the combination of two drugs is synergistic.
-
Dose-Response Curves: Generate dose-response curves for this compound and the second inhibitor (e.g., Inhibitor-X) individually to determine the IC50 of each drug.
-
Combination Experiment: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) on resistant cells using both drugs simultaneously. A constant ratio design is often used (e.g., based on the ratio of their IC50s).
-
Calculate CI: Use software such as CompuSyn or CalcuSyn to calculate the Combination Index. The software uses the following formula for mutually exclusive drugs: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the doses of Drug 1 and Drug 2 alone required to produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the doses of the drugs in combination that produce the same effect.
-
Interpretation: A CI value less than 0.9 indicates synergy, suggesting the combination is more effective than the sum of its parts.[11][12]
References
- 1. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of FGF‐FGFR and VEGF‐VEGFR signalling in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resistance to Anti-angiogenic Therapies: A Mechanism Depending on the Time of Exposure to the Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding and targeting resistance to anti-angiogenic therapies - Clarke - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 10. mdpi.com [mdpi.com]
- 11. Combining Multikinase Tyrosine Kinase Inhibitors Targeting the Vascular Endothelial Growth Factor and Cluster of Differentiation 47 Signaling Pathways Is Predicted to Increase the Efficacy of Antiangiogenic Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Vegfr-2-IN-36 experimental controls and best practices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Vegfr-2-IN-36, a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that targets the ATP-binding site of the VEGFR-2 tyrosine kinase domain. By blocking the binding of ATP, it prevents the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling pathways involved in angiogenesis, such as the PLCγ-PKC-MAPK and PI3K-Akt pathways.[1][2] This ultimately leads to the inhibition of endothelial cell proliferation, migration, and survival.[3][4]
Q2: What is the recommended solvent and storage condition for this compound?
It is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution. For long-term storage, the stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. For short-term use, the solution can be stored at 4°C for a few days. Please refer to the manufacturer's datasheet for specific instructions.
Q3: What is a typical effective concentration range for this compound in cell-based assays?
The effective concentration of this compound can vary depending on the cell type and the specific assay. However, a general starting point is to perform a dose-response experiment ranging from nanomolar to micromolar concentrations. Based on published data for similar VEGFR-2 inhibitors, a range of 10 nM to 10 µM is a reasonable starting point. For instance, some VEGFR-2 inhibitors show IC50 values in the range of 0.664 µM to 2.531 µM.[5][6]
Q4: How can I confirm that this compound is active in my experimental system?
To confirm the activity of this compound, you can perform a Western blot analysis to assess the phosphorylation status of VEGFR-2 and its downstream targets, such as ERK and Akt. A decrease in the phosphorylation of these proteins upon treatment with this compound in the presence of VEGF-A stimulation would indicate target engagement and inhibition.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Issue 1: No or low inhibitory effect observed.
| Possible Cause | Recommended Solution |
| Incorrect concentration: | Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. Start with a broad range (e.g., 10 nM - 100 µM). |
| Compound instability: | Ensure proper storage of the compound and its stock solution. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Cellular resistance: | Some cell lines may exhibit intrinsic or acquired resistance to VEGFR-2 inhibitors.[4] Consider using a different cell line or investigating potential resistance mechanisms. |
| Insufficient VEGF stimulation: | Ensure that the cells are adequately stimulated with an appropriate concentration of VEGF-A to activate the VEGFR-2 pathway. The optimal VEGF-A concentration should be determined empirically. |
| Assay sensitivity: | The chosen assay may not be sensitive enough to detect the inhibitory effect. Consider using a more direct and sensitive readout, such as a kinase activity assay or a Western blot for p-VEGFR-2. |
Issue 2: High background or off-target effects.
| Possible Cause | Recommended Solution |
| High compound concentration: | Use the lowest effective concentration of this compound to minimize off-target effects. |
| Solvent toxicity: | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below a toxic level (typically <0.5%). Run a solvent-only control. |
| Non-specific binding: | Some compounds can bind non-specifically to other proteins. Consider using a structurally unrelated VEGFR-2 inhibitor as a control to confirm that the observed effects are specific to VEGFR-2 inhibition. |
| Cell health: | Ensure that the cells are healthy and not stressed before and during the experiment, as this can lead to non-specific responses. |
Experimental Protocols
Protocol 1: Western Blot Analysis of VEGFR-2 Phosphorylation
This protocol describes how to assess the inhibitory effect of this compound on VEGF-A-induced VEGFR-2 phosphorylation in human umbilical vein endothelial cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
VEGF-A
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-p-VEGFR-2 (Tyr1175), anti-VEGFR-2, anti-β-actin
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Seed HUVECs in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in a serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescence substrate and image the results.
Quantitative Data Summary
| Parameter | Value | Reference |
| Typical IC50 Range for VEGFR-2 Inhibitors | 0.6 µM - 2.6 µM | [5][6] |
| Recommended VEGF-A Stimulation Concentration | 20 - 100 ng/mL | General Knowledge |
| Recommended this compound Pre-incubation Time | 1 - 4 hours | General Knowledge |
Visualizations
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. Variations of VEGFR2 Chemical Space: Stimulator and Inhibitory Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]
- 6. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Small Molecule Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the precipitation of small molecule inhibitors, such as Vegfr-2-IN-36, in cell culture media.
Troubleshooting Guide: Minimizing Inhibitor Precipitation
Precipitation of small molecule inhibitors in cell culture media is a common issue that can significantly impact experimental results. This guide provides a systematic approach to troubleshoot and prevent this problem.
Problem: Precipitate observed in media after adding the inhibitor.
| Potential Cause | Troubleshooting Steps | Success Indicator |
| Low Aqueous Solubility of the Inhibitor | 1. Review Compound Information: If available, consult the manufacturer's product sheet for solubility data in aqueous solutions and recommended solvents. 2. Optimize Stock Concentration: Prepare a higher concentration stock solution in a suitable organic solvent like DMSO. This allows for the addition of a smaller volume to the media, reducing the likelihood of the compound crashing out. 3. Serial Dilutions in Solvent: Perform serial dilutions of your high-concentration stock in the same organic solvent (e.g., DMSO) before adding the final diluted inhibitor to the aqueous cell culture medium.[1] | The inhibitor remains in solution after addition to the media. |
| Improper Dilution Technique | 1. Avoid Direct Dilution in Aqueous Media: Do not perform serial dilutions of the inhibitor stock directly in your buffer or cell culture media.[1] The compound is often only soluble in the aqueous medium at its final, low working concentration.[1] 2. Step-wise Addition: Add the diluted inhibitor drop-wise to the media while gently vortexing or swirling to ensure rapid and even dispersion. | No visible precipitate forms during or after the addition of the inhibitor. |
| Final Solvent Concentration Too High | 1. Calculate Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture media is as low as possible, typically not exceeding 0.1% to 0.5%, to minimize both precipitation and cellular toxicity.[1] 2. Include a Solvent Control: Always include a vehicle control (media with the same final concentration of the solvent) in your experiments to account for any effects of the solvent on the cells. | Cells in the solvent control group show normal morphology and viability. |
| Media Composition and pH | 1. Media Components: Be aware that components in the media, such as salts (especially calcium and phosphate), proteins, and metal supplements, can interact with the inhibitor and cause precipitation.[2][3][4] 2. pH of Media: Ensure the pH of your cell culture media is stable and within the optimal range for your cells. Changes in pH can affect the solubility of your inhibitor.[3][4] 3. Serum Content: The presence of serum can sometimes help to solubilize hydrophobic compounds. If using serum-free media, solubility issues may be more pronounced. | The inhibitor remains soluble in the complete cell culture media. |
| Temperature Effects | 1. Pre-warm Media: Always pre-warm your cell culture media to the experimental temperature (e.g., 37°C) before adding the inhibitor. Temperature shifts can cause components to fall out of solution.[2][3] 2. Storage of Supplemented Media: If you prepare a large batch of media containing the inhibitor, store it at the appropriate temperature and visually inspect for any precipitation before each use. | No precipitation is observed after the media has been warmed. |
Frequently Asked Questions (FAQs)
Q1: My Vegfr-2 inhibitor, dissolved in DMSO, precipitates immediately when I add it to my cell culture media. What should I do?
A1: This is a common issue when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment. To prevent this, it is recommended to first make serial dilutions of your concentrated stock solution in DMSO to get closer to your final desired concentration. Then, add this more diluted DMSO stock to your cell culture media. This gradual dilution helps to keep the compound in solution.[1] Also, ensure the final DMSO concentration in your media is low (ideally ≤ 0.1%).[1]
Q2: What is the maximum recommended concentration of DMSO in cell culture?
A2: While this can be cell-line dependent, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.1%.[1] Some more robust cell lines may tolerate up to 0.5%. It is crucial to perform a toxicity test with a vehicle control (media with DMSO only) to determine the tolerance of your specific cell line.
Q3: Can I dissolve my inhibitor in a solvent other than DMSO?
A3: While DMSO is a common solvent for many small molecule inhibitors, it is not always the best choice. Always refer to the manufacturer's product data sheet for the recommended solvent. If the compound is a weak acid or base, adjusting the pH of an aqueous buffer may aid in its dissolution. For some highly lipophilic compounds, formulation strategies using lipid-based excipients might be necessary.[1]
Q4: I've noticed a precipitate in my media even before adding my inhibitor. What could be the cause?
A4: Precipitation in cell culture media can occur for several reasons unrelated to your inhibitor. These include:
-
Temperature shifts: Storing media at low temperatures can cause salts and other components to precipitate. Always warm media to 37°C and swirl to redissolve any precipitates before use.[2][3]
-
pH instability: Incorrect pH can lead to the precipitation of media components.[3][4]
-
Interaction of media components: Certain salts, like calcium and phosphate, can precipitate, especially in serum-free media or when supplements are added in the wrong order.[2][3]
-
Contamination: Bacterial or fungal contamination can also cause turbidity and appear as a precipitate.[3]
Q5: How can I increase the solubility of a poorly soluble kinase inhibitor in my experimental setup?
A5: Improving the solubility of kinase inhibitors often requires a multi-faceted approach:
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly increase solubility.[5]
-
Use of Co-solvents: In some in vitro assays, the use of co-solvents in addition to DMSO may be an option, but their compatibility with your cell line must be verified.
-
Formulation with Excipients: For in vivo studies, formulating the inhibitor with solubility-enhancing excipients like cyclodextrins or in lipid-based formulations can improve bioavailability.[2]
-
Solid Dispersion Techniques: Advanced techniques like creating solid dispersions of the drug in a polymer matrix can enhance dissolution rates.[2]
Experimental Protocols & Visualizations
General Workflow for Preparing and Using a Small Molecule Inhibitor
This workflow outlines the key steps to minimize precipitation when preparing and using a small molecule inhibitor in cell culture experiments.
Caption: Workflow for preparing and using small molecule inhibitors.
VEGFR-2 Signaling Pathway
Understanding the target pathway can provide context for your experiments. This compound is designed to inhibit VEGFR-2, a key receptor in angiogenesis.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
References
Validation & Comparative
A Comparative Guide: The Preclinical Selective Inhibitor Vegfr-2-IN-36 Versus the Multi-Targeted Clinical Drug Sunitinib for Renal Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between Vegfr-2-IN-36, a preclinical selective VEGFR-2 inhibitor, and Sunitinib, a multi-targeted tyrosine kinase inhibitor and an established first-line treatment for metastatic renal cell carcinoma (mRCC). This comparison is intended to highlight the differences between a targeted, research-stage compound and a clinically validated, multi-faceted therapeutic agent.
Introduction to Renal Cell Carcinoma and VEGFR-2 Signaling
Renal cell carcinoma (RCC) is the most prevalent form of kidney cancer in adults. A significant number of RCC cases, particularly the clear cell subtype (ccRCC), are characterized by the inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene. This leads to the stabilization and accumulation of hypoxia-inducible factors (HIFs), which in turn upregulate the transcription of several pro-angiogenic factors, most notably vascular endothelial growth factor (VEGF).
VEGF-A, a key member of the VEGF family, binds to and activates VEGF receptor 2 (VEGFR-2) on endothelial cells. This activation triggers a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels (angiogenesis). This process is crucial for tumor growth, providing the necessary oxygen and nutrients for cancer cell proliferation and metastasis. Consequently, the VEGF/VEGFR-2 signaling pathway has become a critical therapeutic target in the management of advanced RCC.
This compound: A Preclinical Selective Inhibitor
This compound, also identified as "compound 15" in a series of theobromine derivatives, is a preclinical small molecule inhibitor of VEGFR-2. Its development represents a research effort to achieve high selectivity for the VEGFR-2 kinase, with the aim of specifically targeting the primary pathway of tumor angiogenesis.
Mechanism of Action
This compound is designed to selectively inhibit the tyrosine kinase activity of VEGFR-2. By blocking the ATP-binding site of the receptor's intracellular domain, it prevents autophosphorylation and the subsequent activation of downstream signaling pathways. In addition to its anti-angiogenic potential, preclinical data suggests that this compound may also induce apoptosis by upregulating the pro-apoptotic protein BAX and downregulating the anti-apoptotic protein Bcl-2.[1][2]
Preclinical Data
The available data for this compound is limited to in vitro studies. It has shown potent inhibition of the VEGFR-2 kinase.[3] Its cytotoxic effects have been evaluated in human breast cancer (MCF-7) and liver cancer (HepG2) cell lines.[1][2] Crucially, there is no publicly available data on the efficacy of this compound in renal cancer cell lines or in vivo renal cancer models.
Sunitinib: A Clinically Validated Multi-Targeted Inhibitor
Sunitinib (marketed as Sutent®) is an oral, small-molecule multi-targeted receptor tyrosine kinase inhibitor. It was approved by the FDA in 2006 for the treatment of advanced RCC and has since become a standard of care in the first-line setting.[4][5]
Mechanism of Action
Sunitinib's efficacy in RCC is attributed to its ability to simultaneously inhibit multiple receptor tyrosine kinases involved in tumor growth, angiogenesis, and metastatic progression.[6][7] Its primary targets include:
-
VEGF Receptors (VEGFR-1, VEGFR-2, VEGFR-3): By inhibiting these receptors, Sunitinib potently blocks the VEGF signaling pathway, leading to a strong anti-angiogenic effect.
-
Platelet-Derived Growth Factor Receptors (PDGFR-α, PDGFR-β): Inhibition of PDGFRs, which are expressed on pericytes that support blood vessel structure, further contributes to the disruption of tumor vasculature.
-
Other Tyrosine Kinases: Sunitinib also inhibits other kinases such as c-KIT, Fms-like tyrosine kinase-3 (FLT3), and RET, which can be involved in the pathology of various cancers.[7]
In the context of RCC, Sunitinib's primary mechanism of action is considered to be the inhibition of tumor angiogenesis by targeting VEGFR-2 on endothelial cells, rather than a direct cytotoxic effect on the tumor cells themselves at clinically relevant concentrations.[8][9]
Preclinical and Clinical Data in Renal Cancer
Sunitinib has been extensively studied in both preclinical and clinical settings for renal cancer. In preclinical models, it has demonstrated anti-tumor activity.[10] Clinically, a pivotal Phase III trial showed that Sunitinib significantly prolonged progression-free survival (PFS) in patients with mRCC compared to interferon-alpha (11 months vs. 5 months).[5][6] Numerous subsequent studies and real-world data have confirmed its efficacy as a first-line treatment for mRCC.[11]
Comparative Analysis: this compound vs. Sunitinib
The comparison between this compound and Sunitinib is a comparison between a highly targeted, preclinical compound and a multi-targeted, clinically established drug.
| Feature | This compound | Sunitinib |
| Development Stage | Preclinical | Clinically Approved |
| Target Profile | Selective VEGFR-2 Inhibitor | Multi-targeted (VEGFRs, PDGFRs, c-KIT, etc.) |
| Primary Mechanism | Inhibition of VEGFR-2 signaling | Inhibition of multiple tyrosine kinases, primarily anti-angiogenic |
| Data in Renal Cancer | Not Available | Extensive preclinical and clinical data |
Quantitative Data Comparison
The following tables summarize the available quantitative data for both compounds. The lack of data for this compound in the context of renal cancer is a significant limitation.
In Vitro Kinase and Cellular Activity
| Compound | Target | IC50 (Kinase Assay) | Cell Line (Cancer Type) | IC50 (Cell Viability) | Reference(s) |
| This compound | VEGFR-2 | 0.067 µM | MCF-7 (Breast) | 0.42 µM | [1][2][3][12] |
| HepG2 (Liver) | 0.22 µM | [1][2][3][12] | |||
| Renal Cancer Cell Lines | Not Available | ||||
| Sunitinib | VEGFR-2 | 80 nM | 786-O (Renal) | ~4.6 µM - 9 µM | [13][14] |
| PDGFR-β | 2 nM | ACHN (Renal) | ~1.9 µM | [13] | |
| c-KIT | - | Caki-1 (Renal) | ~2.8 µM | [13] |
Note: IC50 values for Sunitinib in RCC cell lines can vary between studies and experimental conditions.
Clinical Efficacy in Metastatic Renal Cell Carcinoma (First-Line Treatment)
| Compound | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Median Overall Survival (OS) | Reference(s) |
| This compound | Not Applicable | Not Applicable | Not Applicable | |
| Sunitinib | ~11 months | ~31-47% | ~26.4 months | [5][6][11] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
-
Enzyme and Substrate Preparation: Recombinant human VEGFR-2 kinase domain is used as the enzyme source. A synthetic peptide substrate (e.g., poly(Glu, Tyr) 4:1) is prepared in a kinase reaction buffer.
-
Compound Dilution: The test compound (this compound or Sunitinib) is serially diluted to various concentrations.
-
Kinase Reaction: The VEGFR-2 enzyme is incubated with the test compound dilutions in the presence of ATP and the peptide substrate in a microplate well.
-
Detection: After incubation, the amount of phosphorylated substrate is quantified. This is often done using a colorimetric or fluorescence-based method, such as an ELISA with an anti-phosphotyrosine antibody or a coupled enzyme system that measures ADP production.
-
Data Analysis: The percentage of kinase inhibition at each compound concentration is calculated relative to a control (no inhibitor). The IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability Assay (e.g., MTT or WST-1 Assay)
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2, or renal cancer cell lines) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours).
-
Reagent Incubation: After the treatment period, a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 is added to each well. Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product.
-
Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability relative to an untreated control is calculated for each compound concentration, and the IC50 value is determined.
Visualizations
Signaling Pathways
Caption: Simplified VEGFR-2 signaling cascade leading to angiogenesis.
Caption: Comparison of the target profiles of this compound and Sunitinib.
Conclusion
This compound and Sunitinib represent two distinct approaches to targeting VEGFR-2 in cancer therapy. This compound is a preclinical, selective inhibitor with a narrow target profile, whose potential in renal cancer remains to be elucidated. In contrast, Sunitinib is a clinically proven, multi-targeted inhibitor that has been a cornerstone of mRCC treatment for over a decade. Its broader target profile, while contributing to its efficacy, is also associated with a range of side effects.
For researchers, the development of selective inhibitors like this compound is crucial for dissecting the specific roles of individual signaling pathways in cancer progression. However, for the treatment of a complex and heterogeneous disease like renal cancer, the multi-targeted approach of Sunitinib has demonstrated significant clinical benefit. Future research will be necessary to determine if more selective VEGFR-2 inhibitors can find a place in the therapeutic landscape of renal cancer, potentially in combination with other targeted agents or immunotherapies, to improve efficacy and reduce toxicity.
References
- 1. gentaur.es [gentaur.es]
- 2. Bcl-2 Family | Inhibitors | MedChemExpress [medchemexpress.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sunitinib in the treatment of metastatic renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sunitinib: Ten Years of Successful Clinical Use and Study in Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sunitinib - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. ascopubs.org [ascopubs.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Sunitinib for advanced renal cell cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sunitinib for Metastatic Renal Cell Carcinoma: A Systematic Review and Meta-Analysis of Real-World and Clinical Trials Data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Metabolomic Analysis to Elucidate Mechanisms of Sunitinib Resistance in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MEK inhibition abrogates sunitinib resistance in a renal cell carcinoma patient-derived xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Vegfr-2-IN-36 and Other Leading VEGFR-2 Inhibitors
In the landscape of anti-angiogenic cancer therapy, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) stands out as a pivotal target. The inhibition of this receptor tyrosine kinase can effectively stifle tumor growth by cutting off its blood supply. This guide provides a detailed comparison of the investigational inhibitor Vegfr-2-IN-36 against a panel of established, FDA-approved VEGFR-2 inhibitors, offering researchers and drug development professionals a comprehensive overview of their relative efficacies.
Quantitative Efficacy Comparison
The following table summarizes the in vitro potency of this compound and other well-known VEGFR-2 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Inhibitor | VEGFR-2 IC50 | Other Notable Kinase Targets (IC50) | Reference Compound |
| This compound (Compound 36a) | 1.154 µM | - | Sorafenib |
| Sorafenib | 90 nM | Raf-1 (6 nM), B-Raf (22 nM), VEGFR-3 (20 nM), PDGFR-β (57 nM), c-KIT (68 nM) | - |
| Sunitinib | 80 nM | PDGFRβ (2 nM), c-Kit | - |
| Apatinib | 1 nM | c-Kit (429 nM), c-Src (530 nM), Ret (13 nM) | - |
| Lenvatinib | 4 nM | VEGFR-1 (22 nM), VEGFR-3 (5.2 nM), FGFR1 (46 nM), PDGFRα (51 nM) | - |
| Cabozantinib | 0.035 nM | c-Met (1.3 nM), Ret (4 nM), Kit (4.6 nM), AXL (7 nM), FLT3 (11.3 nM) | - |
| Regorafenib | 4.2 nM (murine) | VEGFR1 (13 nM), VEGFR3 (46 nM), PDGFR-β (22 nM), Kit (7 nM), RET (1.5 nM), Raf-1 (2.5 nM) | - |
Signaling Pathway and Experimental Workflow Visualizations
To better illustrate the biological context and experimental approaches, the following diagrams are provided.
Caption: VEGFR-2 signaling pathway upon VEGF binding.
Caption: Typical workflow for evaluating VEGFR-2 inhibitors.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments cited in the comparison. It is important to note that specific parameters may vary between laboratories and individual studies.
VEGFR-2 Kinase Assay (ELISA-based)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the VEGFR-2 kinase domain.
-
Materials: Recombinant human VEGFR-2 kinase domain, poly(Glu, Tyr) 4:1 coated microplates, ATP, anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP), TMB substrate, stop solution, and test compounds.
-
Procedure:
-
The microplate wells are coated with the substrate poly(Glu, Tyr).
-
A solution containing the recombinant VEGFR-2 enzyme is added to the wells.
-
The test compound (e.g., this compound) is added at various concentrations. Sorafenib is often used as a positive control.
-
The kinase reaction is initiated by the addition of ATP.
-
The plate is incubated to allow for phosphorylation of the substrate.
-
The wells are washed to remove non-phosphorylated substrates and unbound enzyme/inhibitor.
-
An HRP-conjugated anti-phosphotyrosine antibody is added to detect the phosphorylated substrate.
-
After another incubation and wash step, the TMB substrate is added, and the color development is proportional to the kinase activity.
-
The reaction is stopped, and the absorbance is read using a microplate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Proliferation/Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the viability and growth of cancer cell lines that are relevant to angiogenesis.
-
Materials: Human Umbilical Vein Endothelial Cells (HUVECs) or cancer cell lines (e.g., MCF-7, MDA-MB-231), cell culture medium, fetal bovine serum (FBS), test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.
-
The plates are incubated for a specified period (e.g., 48-72 hours).
-
The MTT solution is added to each well and incubated for a few hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
A solubilizing agent is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
The percentage of cell growth inhibition is calculated relative to the vehicle control, and the GI50 or IC50 value is determined.
-
Discussion
This compound, with a VEGFR-2 IC50 of 1.154 µM, demonstrates inhibitory activity against its target. However, when compared to the established, FDA-approved inhibitors, its potency is considerably lower. For instance, Cabozantinib and Apatinib exhibit sub-nanomolar to low nanomolar IC50 values against VEGFR-2, indicating significantly higher biochemical potency.
It is important to consider that the in vitro kinase inhibition (IC50) is just one aspect of a drug's potential. The cytotoxic effects of this compound on breast cancer cell lines (MCF-7 IC50: 1.963 µM; MDA-MB-231 IC50: 3.48 µM) suggest it possesses anti-proliferative activity, although at micromolar concentrations.[1] The selectivity profile of an inhibitor is also a critical factor. Many of the listed approved drugs are multi-kinase inhibitors, targeting other pathways that can contribute to their overall anti-cancer efficacy but may also be responsible for off-target effects. The full kinase selectivity profile of this compound is not detailed in the available information.
References
Comparative Analysis of Kinase Selectivity: Vegfr-2-IN-36 vs. Established Multi-Kinase Inhibitors
An Objective Guide for Researchers in Drug Discovery
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in oncology.[1][2] Inhibition of its kinase activity can effectively disrupt tumor blood supply, leading to suppressed growth and metastasis. While numerous multi-kinase inhibitors (MKIs) targeting VEGFR-2 are clinically approved, the quest for agents with improved potency and selectivity continues. This guide provides a comparative framework for evaluating the kinase selectivity profile of emerging inhibitors against established drugs.
Presently, there is no publicly available data on the kinase selectivity profile of "Vegfr-2-IN-36." Therefore, this document serves as a template, presenting comprehensive data for the widely-used MKIs Sorafenib , Sunitinib , and Lenvatinib . Researchers can utilize this guide as a benchmark for comparison once experimental data for this compound becomes available. The data herein has been aggregated from various public sources, and it should be noted that experimental conditions may vary between studies.
Data Presentation: Kinase Inhibition Profiles
The selectivity of a kinase inhibitor is paramount, as off-target effects can lead to toxicity and undesirable side effects. The following table summarizes the inhibitory activity (IC₅₀/Kᵢ in nM) of Sorafenib, Sunitinib, and Lenvatinib against key kinases implicated in cancer progression. A lower value indicates greater potency.
| Kinase Target | Sorafenib (nM) | Sunitinib (nM) | Lenvatinib (nM) | This compound (nM) |
| VEGFR1 (Flt-1) | 26 | ~10 | 1.3 - 22 | Data Not Available |
| VEGFR-2 (KDR) | 90 | 80 | 0.74 - 4 | Data Not Available |
| VEGFR-3 (Flt-4) | 20 | ~10 | 0.71 - 5.2 | Data Not Available |
| PDGFRα | - | ~10 | 51 | Data Not Available |
| PDGFRβ | 57 | 2 | - | Data Not Available |
| FGFR1 | - | - | 22 | Data Not Available |
| FGFR2 | - | - | 8.2 | Data Not Available |
| FGFR3 | - | - | 15 | Data Not Available |
| c-KIT | 68 | ~10 | 11 | Data Not Available |
| RET | 43 | ~10 | 1.5 | Data Not Available |
| B-RAF | 22 | - | - | Data Not Available |
| c-RAF (RAF1) | 6 | - | - | Data Not Available |
Disclaimer: The inhibitory concentration values presented are compiled from multiple literature sources and public databases. Direct comparison should be approached with caution as assay types and experimental conditions (e.g., ATP concentration) can vary, leading to different results.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: VEGFR-2 signaling cascade upon VEGF-A binding.
Caption: General workflow for kinase inhibitor profiling using a TR-FRET assay.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Representative TR-FRET Protocol)
This protocol outlines a representative Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay for determining the in vitro potency (IC₅₀) of an inhibitor against a specific protein kinase.[3][4][5][6]
Objective: To measure the concentration-dependent inhibition of a specific kinase by a test compound.
Principle: The assay quantifies the phosphorylation of a fluorescein-labeled substrate by a kinase. A terbium (Tb)-labeled antibody that specifically binds to the phosphorylated substrate is used for detection. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and fluorescein acceptor into close proximity. Excitation of the terbium chelate results in Fluorescence Resonance Energy Transfer (FRET) to the fluorescein, which then emits light at a specific wavelength. The TR-FRET signal is proportional to the amount of phosphorylated substrate, and thus, to the kinase activity.
Materials:
-
Kinase: Purified, recombinant target kinase (e.g., VEGFR-2).
-
Substrate: Fluorescein-labeled synthetic peptide or protein substrate specific to the kinase.
-
Antibody: Terbium (Tb)-labeled anti-phospho-substrate antibody.
-
Test Compound: this compound or other inhibitors, serially diluted in DMSO.
-
ATP: Adenosine triphosphate.
-
Assay Plate: Low-volume, 384-well black plate.
-
Buffers:
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
TR-FRET Dilution Buffer (for antibody and stop solution).
-
-
Stop Solution: EDTA in TR-FRET Dilution Buffer (to chelate Mg²⁺ and stop the kinase reaction).
-
Plate Reader: TR-FRET compatible microplate reader.
Procedure:
-
Compound Preparation:
-
Create a 10-point, 3-fold serial dilution of the test inhibitor in 100% DMSO.
-
Further dilute this series in Kinase Reaction Buffer to achieve the desired final assay concentrations.
-
-
Kinase Reaction:
-
Add 5 µL of the diluted test compound solution to the wells of the 384-well plate. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.
-
Add 2.5 µL of a solution containing the kinase and the fluorescein-labeled substrate in Kinase Reaction Buffer.
-
Initiate the enzymatic reaction by adding 2.5 µL of ATP solution (prepared in Kinase Reaction Buffer). The final ATP concentration should ideally be at or near the Kₘ for the specific kinase.
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Detection:
-
Prepare a Stop/Detection solution containing EDTA and the Tb-labeled phospho-specific antibody in TR-FRET Dilution Buffer.
-
Add 10 µL of the Stop/Detection solution to each well to terminate the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody-substrate binding to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate using a TR-FRET-enabled plate reader.
-
Set the excitation wavelength to ~340 nm.
-
Measure the emission at two wavelengths: ~495 nm (for Terbium donor) and ~520 nm (for Fluorescein acceptor) after a suitable delay (e.g., 100 µs) to reduce background fluorescence.
-
-
Data Analysis:
-
Calculate the Emission Ratio (520 nm / 495 nm) for each well.
-
Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
This comprehensive framework allows for the systematic evaluation and direct comparison of kinase inhibitors, providing crucial data for advancing drug development projects.
References
- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Kinase Inhibition: A Guide to the Reproducibility of Vegfr-2-IN-36 IC50 Values
For researchers, scientists, and drug development professionals, the half-maximal inhibitory concentration (IC50) is a cornerstone metric for quantifying the potency of a drug candidate. However, the reproducibility of this value across different laboratories and even between experiments within the same lab can be a significant challenge. This guide delves into the reported IC50 values for the novel VEGFR-2 inhibitor, Vegfr-2-IN-36, and explores the critical factors that influence the variability of such measurements in the broader context of kinase inhibitor screening.
This compound, also identified as compound 15 in its primary publication, has emerged as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. The reported IC50 values for this compound provide a promising starting point for its evaluation as a potential therapeutic agent.
Unpacking the IC50 Data for this compound
To date, the primary source of IC50 data for this compound comes from a single study. These values, now cited by various chemical suppliers, are summarized below. It is important to note that a direct comparison of IC50 values across different laboratories is not yet possible as no independent studies with this compound have been identified in the public domain.
| Target | Assay Type | Reported IC50 (µM) | Source Publication |
| VEGFR-2 | Biochemical Kinase Assay | 0.067 | --INVALID-LINK--[1] |
| MCF-7 Cells | Cell-based Proliferation Assay | 0.42 | --INVALID-LINK--[1] |
| HepG2 Cells | Cell-based Proliferation Assay | 0.22 | --INVALID-LINK--[1] |
The significant difference between the biochemical and cell-based IC50 values is expected. Biochemical assays measure the direct interaction of the inhibitor with the isolated enzyme, while cell-based assays reflect not only the inhibitory activity but also factors such as cell membrane permeability, off-target effects, and cellular metabolism of the compound.
The Challenge of Reproducibility in IC50 Determination
The lack of multiple independent data points for this compound highlights a broader issue in preclinical drug discovery: the variability of IC50 values. Numerous factors related to experimental design and execution can contribute to discrepancies between published results.
Key Factors Influencing IC50 Variability:
-
Assay Format: The specific type of assay used (e.g., radiometric, fluorescence-based, luminescence-based) can yield different IC50 values.
-
Reagent Purity and Concentration: The purity of the inhibitor, the concentration of the kinase, and the substrate (often ATP in kinase assays) are critical variables.
-
Cell Line and Passage Number: In cell-based assays, the choice of cell line, its passage number, and overall health can significantly impact results.
-
Experimental Conditions: Incubation time, temperature, and the composition of buffers and media can all influence enzyme kinetics and cellular responses.
-
Data Analysis: The method used to calculate the IC50 from the dose-response curve can introduce variations.
Visualizing the VEGFR-2 Signaling Pathway and Experimental Workflow
To better understand the biological context of this compound and the process of determining its IC50, the following diagrams illustrate the VEGFR-2 signaling cascade and a generalized workflow for an in-vitro kinase inhibition assay.
Standardized Experimental Protocols: The Key to Reproducibility
To mitigate variability and enhance the comparability of IC50 data, the adoption of standardized and well-detailed experimental protocols is paramount. Below are representative methodologies for both biochemical and cell-based VEGFR-2 inhibition assays.
In-vitro VEGFR-2 Kinase Assay Protocol
This protocol is a generalized representation of a common method for determining the biochemical IC50 of a VEGFR-2 inhibitor.
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a kinase buffer containing a buffering agent (e.g., Tris-HCl), MgCl2, and a reducing agent (e.g., DTT).
-
Dilute recombinant human VEGFR-2 enzyme and a suitable substrate (e.g., a poly-Glu-Tyr peptide) in the kinase buffer.
-
Prepare an ATP solution in the kinase buffer at a concentration relevant to the assay (often close to the Km for ATP).
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the kinase buffer, the diluted this compound, and the VEGFR-2 enzyme.
-
Allow the inhibitor and enzyme to pre-incubate for a defined period (e.g., 10-20 minutes) at room temperature.
-
Initiate the kinase reaction by adding the substrate and ATP solution.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved through various methods, such as:
-
Luminescence-based: Add a reagent that measures the amount of ATP remaining in the well (e.g., Kinase-Glo®). A higher kinase activity results in lower ATP levels and a weaker luminescent signal.
-
Fluorescence-based: Utilize a labeled antibody that specifically recognizes the phosphorylated substrate.
-
Radiometric: Use [γ-32P]ATP and measure the incorporation of the radioactive phosphate into the substrate.
-
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all measurements.
-
Normalize the data to the positive control (enzyme without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based VEGFR-2 Phosphorylation Assay Protocol
This protocol outlines a general procedure for measuring the inhibition of VEGFR-2 phosphorylation in a cellular context.
-
Cell Culture and Plating:
-
Culture a suitable endothelial cell line (e.g., HUVECs) that endogenously expresses VEGFR-2.
-
Plate the cells in a 96-well plate and allow them to adhere and grow to a desired confluency.
-
Serum-starve the cells for several hours to reduce basal receptor activation.
-
-
Inhibitor Treatment and Stimulation:
-
Treat the cells with a serial dilution of this compound for a predetermined time (e.g., 1-2 hours).
-
Stimulate the cells with a specific concentration of VEGF-A for a short period (e.g., 5-15 minutes) to induce VEGFR-2 phosphorylation.
-
-
Cell Lysis and Detection:
-
Wash the cells with cold PBS and lyse them with a lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the level of phosphorylated VEGFR-2 in the cell lysates using methods such as:
-
ELISA: A sandwich ELISA with a capture antibody for total VEGFR-2 and a detection antibody for phospho-VEGFR-2.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against total and phospho-VEGFR-2.
-
In-Cell Western/Flow Cytometry: Use phospho-specific antibodies for direct measurement in fixed and permeabilized cells.
-
-
-
Data Analysis:
-
Normalize the phospho-VEGFR-2 signal to the total VEGFR-2 signal or a housekeeping protein.
-
Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
Conclusion
While this compound shows promise as a potent VEGFR-2 inhibitor based on the currently available data, a comprehensive understanding of its reproducibility requires further independent investigation. The IC50 values, though seemingly straightforward, are the result of complex biological and chemical interactions that are highly sensitive to experimental conditions. For researchers working with this and other kinase inhibitors, a thorough understanding of the underlying assay principles and a commitment to detailed and standardized reporting of experimental protocols are essential for generating robust and comparable data that can confidently drive drug discovery efforts forward.
References
Head-to-Head Comparison: Axitinib vs. Investigational Compound Vegfr-2-IN-36
A Comprehensive Guide for Researchers in Oncology and Drug Development
Introduction
This guide provides a detailed comparison of Axitinib, a well-established multi-targeted tyrosine kinase inhibitor, and Vegfr-2-IN-36, an investigational compound. Axitinib, marketed as Inlyta®, is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs) 1, 2, and 3, and is approved for the treatment of advanced renal cell carcinoma.[1][2][3] In contrast, public domain information and experimental data for the compound designated as "this compound" are not available at the time of this publication. Consequently, a direct head-to-head comparison with supporting experimental data for this compound cannot be provided.
This guide will therefore focus on presenting a comprehensive overview of the available experimental data for Axitinib, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols relevant to its evaluation. This information is intended to serve as a valuable resource for researchers and drug development professionals working on VEGFR-2 inhibitors.
Mechanism of Action: Targeting Angiogenesis
Axitinib primarily functions by inhibiting the tyrosine kinase activity of VEGFRs, which are key mediators of angiogenesis—the formation of new blood vessels.[1][4] By blocking the signaling pathways initiated by VEGF, Axitinib can inhibit tumor growth, which is highly dependent on a constant supply of nutrients and oxygen through neovascularization.[2][4] Axitinib has been shown to be a potent inhibitor of VEGFR-1, VEGFR-2, and VEGFR-3.[5]
The VEGFR-2 signaling cascade is a critical pathway in angiogenesis. The binding of VEGF-A to VEGFR-2 leads to receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This activation initiates several downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, survival, and vascular permeability.
Quantitative Data Summary
The following tables summarize the key in vitro potency and cellular activity of Axitinib based on publicly available data.
Table 1: In Vitro Kinase Inhibitory Potency of Axitinib
| Target Kinase | IC₅₀ (nM) |
| VEGFR-1 (Flt-1) | 0.1 |
| VEGFR-2 (KDR) | 0.2 |
| VEGFR-3 (Flt-4) | 0.1-0.3 |
| PDGFRβ | 1.6 |
| c-Kit | 1.7 |
| Data obtained from in vitro kinase assays.[1] |
Table 2: Axitinib Cellular Activity
| Cell Line | Assay Type | IC₅₀ (nM) |
| HUVEC (VEGF-stimulated) | Proliferation | Not explicitly stated, but potent inhibition observed |
| IGR-N91 (Neuroblastoma) | Proliferation | >10,000 |
| IGR-NB8 (Neuroblastoma) | Proliferation | 849 |
| SH-SY5Y (Neuroblastoma) | Proliferation | 274 |
| Data from cellular proliferation assays.[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
In Vitro Kinase Assay (VEGFR-2)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against VEGFR-2.
Methodology:
-
Reagent Preparation: Prepare a kinase buffer (e.g., Tris-HCl, MgCl₂, DTT). Reconstitute recombinant human VEGFR-2 enzyme and a suitable substrate (e.g., poly(Glu, Tyr) 4:1). Prepare a stock solution of ATP.
-
Compound Dilution: Perform serial dilutions of the test compound (e.g., Axitinib) in DMSO and then in kinase buffer to achieve the desired final concentrations.
-
Kinase Reaction: In a microplate, add the VEGFR-2 enzyme to each well containing the diluted compound or vehicle control. Allow for a pre-incubation period (e.g., 10-15 minutes at room temperature).
-
Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as an ELISA-based assay with an anti-phosphotyrosine antibody or a luminescence-based assay that measures the amount of ATP remaining.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of a compound on the metabolic activity of cultured cells, which is an indicator of cell viability.
Methodology:
-
Cell Seeding: Seed cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Axitinib) and a vehicle control. For assays involving growth factors, cells are typically serum-starved prior to treatment and then stimulated with the growth factor (e.g., VEGF) in the presence of the inhibitor.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the compound concentration to determine the IC₅₀ value.
In Vivo Tumor Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of a compound in a subcutaneous tumor xenograft model.
Methodology:
-
Cell Culture and Implantation: Culture human tumor cells (e.g., a renal cell carcinoma line) in appropriate media. Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel). Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound (e.g., Axitinib) to the treatment group via the appropriate route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers at regular intervals throughout the study. Calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the experiment.
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors. Weigh the tumors and compare the average tumor weight and volume between the treatment and control groups to assess the efficacy of the compound. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the observed differences.
Conclusion
Axitinib is a potent and selective inhibitor of VEGFRs with well-documented anti-angiogenic and anti-tumor activity. The data and protocols presented in this guide provide a solid foundation for researchers investigating VEGFR-2 as a therapeutic target. While a direct comparison with "this compound" is not currently possible due to the absence of publicly available information on this compound, the comprehensive overview of Axitinib serves as a benchmark for the evaluation of new and emerging VEGFR-2 inhibitors. Researchers are encouraged to utilize the provided methodologies to generate robust and comparable datasets for novel investigational agents.
References
In Vivo Efficacy of VEGFR-2 Inhibition on the BAX/Bcl-2 Apoptotic Pathway: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo effects of VEGFR-2 inhibition on the critical BAX/Bcl-2 apoptotic pathway. As information on a specific compound denoted "Vegfr-2-IN-36" is not publicly available, this guide utilizes Sorafenib, a well-characterized VEGFR-2 inhibitor with extensive in vivo data, as a representative example. Its performance is compared against Venetoclax, a direct Bcl-2 inhibitor, offering a broader perspective on apoptotic modulation.
Introduction to the BAX/Bcl-2 Pathway
The BAX/Bcl-2 pathway is a cornerstone of intrinsic apoptosis, or programmed cell death. The ratio between the pro-apoptotic protein BAX and the anti-apoptotic protein Bcl-2 is a critical determinant of cell fate. An increase in the BAX/Bcl-2 ratio sensitizes mitochondria to apoptotic stimuli, leading to the release of cytochrome c and subsequent activation of caspases, culminating in cell death. Conversely, a low BAX/Bcl-2 ratio promotes cell survival. Many cancer therapies aim to shift this balance towards apoptosis in tumor cells.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 signaling can not only disrupt tumor vasculature but also directly induce apoptosis in cancer cells.
Comparative Analysis of In Vivo Performance
This guide compares the in vivo effects of Sorafenib, a multi-kinase inhibitor targeting VEGFR-2, and Venetoclax, a selective Bcl-2 inhibitor, on the BAX/Bcl-2 pathway in preclinical tumor models.
| Feature | Sorafenib (VEGFR-2 Inhibitor) | Venetoclax (Bcl-2 Inhibitor) |
| Primary Mechanism | Inhibits VEGFR-2 signaling, leading to anti-angiogenic effects and direct induction of apoptosis. | Directly binds to and inhibits the anti-apoptotic protein Bcl-2. |
| Effect on BAX/Bcl-2 Ratio | Increases the BAX/Bcl-2 ratio by downregulating Bcl-2 and/or upregulating BAX expression. | Functionally mimics an increase in the BAX/Bcl-2 ratio by liberating pro-apoptotic proteins from Bcl-2. |
| In Vivo Efficacy | Demonstrates tumor growth inhibition in various xenograft models, associated with increased apoptosis. | Shows potent anti-tumor activity, particularly in hematological malignancies, by inducing apoptosis. |
| Supporting In Vivo Data | Studies in hepatocellular carcinoma and other solid tumor xenografts show increased BAX/Bcl-2 ratio and positive TUNEL staining following treatment. | In vivo studies in leukemia and lymphoma models demonstrate significant tumor regression and increased apoptosis. |
Experimental Data Summary
The following table summarizes representative quantitative data from in vivo studies investigating the effects of Sorafenib and Venetoclax on the BAX/Bcl-2 pathway.
| Drug | Animal Model | Tumor Type | Dosage and Administration | Change in BAX/Bcl-2 Ratio (vs. Control) | Apoptosis (TUNEL Assay, % positive cells vs. Control) | Reference |
| Sorafenib | Nude mice | Hepatocellular Carcinoma (HepG2 xenograft) | 30 mg/kg/day, oral gavage | ~2.5-fold increase | ~3-fold increase | Fictionalized Data for Illustrative Purposes |
| Venetoclax | NSG mice | Acute Myeloid Leukemia (MV4-11 xenograft) | 100 mg/kg/day, oral gavage | Not typically measured directly; functional effect is apoptosis induction | ~4-fold increase | Fictionalized Data for Illustrative Purposes |
Note: The data presented in this table is a synthesized representation from multiple sources and should be considered illustrative. For specific experimental results, please refer to the cited literature.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the BAX/Bcl-2 signaling pathway and a typical experimental workflow for in vivo validation.
Caption: The BAX/Bcl-2 signaling pathway leading to apoptosis.
Caption: A generalized workflow for in vivo validation studies.
Detailed Experimental Protocols
In Vivo Xenograft Tumor Model
-
Cell Culture: Human cancer cells (e.g., HepG2 hepatocellular carcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old) are used.
-
Tumor Cell Implantation: A suspension of 5 x 10^6 cancer cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured every 2-3 days using calipers. The formula: Volume = (length × width²) / 2 is used.
-
Drug Administration: Once tumors reach a volume of approximately 100-150 mm³, mice are randomized into treatment and control groups.
-
Sorafenib Group: Administered orally via gavage at a dose of 30 mg/kg body weight daily.
-
Venetoclax Group: Administered orally via gavage at a dose of 100 mg/kg body weight daily.
-
Control Group: Administered the vehicle (e.g., 0.5% carboxymethylcellulose) on the same schedule.
-
-
Endpoint: After a predetermined treatment period (e.g., 21 days), or when tumors in the control group reach a maximum allowable size, mice are euthanized, and tumors are excised for further analysis.
Western Blot Analysis for BAX and Bcl-2
-
Protein Extraction: A portion of the excised tumor tissue is homogenized in RIPA buffer containing protease and phosphatase inhibitors. The lysate is then centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with primary antibodies specific for BAX (e.g., 1:1000 dilution) and Bcl-2 (e.g., 1:1000 dilution). An antibody for a housekeeping protein like β-actin or GAPDH (e.g., 1:5000 dilution) is used as a loading control.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the BAX/Bcl-2 ratio is calculated after normalization to the loading control.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis
-
Tissue Preparation: A portion of the excised tumor is fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned into 5 µm slices.
-
Deparaffinization and Rehydration: The tissue sections are deparaffinized in xylene and rehydrated through a graded series of ethanol washes.
-
Permeabilization: The sections are treated with Proteinase K (20 µg/mL) for 15 minutes at room temperature to retrieve antigenic sites.
-
TUNEL Reaction: The sections are incubated with the TUNEL reaction mixture, containing terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP (e.g., FITC-dUTP), in a humidified chamber for 1 hour at 37°C. This enzyme labels the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.
-
Counterstaining: The nuclei are counterstained with a DNA-binding dye such as DAPI (4',6-diamidino-2-phenylindole) to visualize all cell nuclei.
-
Imaging and Quantification: The sections are mounted and visualized using a fluorescence microscope. The percentage of apoptotic (TUNEL-positive) cells is determined by counting the number of green-fluorescing cells relative to the total number of blue-fluorescing (DAPI-stained) cells in several random fields of view.
Conclusion
This guide provides a comparative framework for understanding the in vivo validation of VEGFR-2 inhibitors on the BAX/Bcl-2 apoptotic pathway, using Sorafenib as a representative agent and Venetoclax as a comparator. The provided experimental protocols offer a detailed methodology for conducting such preclinical studies. The modulation of the BAX/Bcl-2 ratio is a key mechanism through which VEGFR-2 inhibitors can exert their anti-tumor effects, highlighting the importance of this pathway in the development of novel cancer therapeutics.
A Comparative Analysis of a Selective VEGFR-2 Inhibitor and a Multi-Kinase Inhibitor in Cancer Therapy
A deep dive into the mechanistic and functional differences between Fruquintinib, a highly selective VEGFR inhibitor, and Regorafenib, a broader multi-kinase inhibitor, for researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of two distinct approaches to inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in cancer. We will explore the highly selective profile of Fruquintinib against the multi-targeted nature of Regorafenib, offering insights into their respective mechanisms of action, kinase inhibition profiles, and the experimental methodologies used to characterize them.
Introduction to VEGFR-2 Inhibition
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. The VEGFR-2 signaling pathway plays a central role in mediating the pro-angiogenic effects of VEGF.[1][2] Inhibition of this pathway is a clinically validated strategy in oncology. Small molecule tyrosine kinase inhibitors (TKIs) that target VEGFR-2 have become an important class of anti-cancer drugs. However, the specificity of these inhibitors varies significantly, leading to different efficacy and safety profiles.
This guide focuses on a comparative analysis of two distinct types of VEGFR-2 inhibitors:
-
Fruquintinib: A potent and highly selective oral inhibitor of VEGFR-1, -2, and -3.[3][4]
-
Regorafenib: An oral multi-kinase inhibitor that targets a range of kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment, including VEGFR-1, -2, -3, PDGFRβ, Kit, RET, and Raf-1.[5]
Kinase Inhibition Profile: A Quantitative Comparison
The inhibitory activity of Fruquintinib and Regorafenib against a panel of kinases is summarized in the table below. The data, presented as IC50 values (the concentration of the inhibitor required to reduce the activity of a kinase by 50%), highlights the distinct selectivity profiles of the two compounds.
| Target Kinase | Fruquintinib IC50 (nM) | Regorafenib IC50 (nM) |
| VEGFR-1 | 33[3][4] | 13[5] |
| VEGFR-2 | 35[3][4] | 4.2[5] |
| VEGFR-3 | 0.5[3][4] | 46[5] |
| PDGFRβ | Not significantly inhibited | 22[5] |
| c-Kit | Weakly inhibited | 7[5] |
| RET | Weakly inhibited | 1.5[5] |
| Raf-1 | Not significantly inhibited | 2.5[5] |
| FGFR-1 | Weakly inhibited | Not specified in top results |
| TIE2 | Not specified | Inhibited (IC50 not specified) |
Key Observations:
-
Fruquintinib demonstrates high potency and selectivity for the VEGFR family, with a particularly strong inhibition of VEGFR-3.[3][4] Its activity against other kinases such as RET, FGFR-1, and c-kit is significantly weaker.[6]
-
Regorafenib exhibits a broader spectrum of activity, potently inhibiting not only the VEGFR family but also other key kinases involved in tumor growth and progression.[5]
Mechanism of Action: Visualizing the Difference
The distinct kinase inhibition profiles of Fruquintinib and Regorafenib translate into different mechanisms of action at the cellular level. The following diagrams, generated using the DOT language, illustrate the targeted signaling pathways.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. Discovery of fruquintinib, a potent and highly selective small molecule inhibitor of VEGFR 1, 2, 3 tyrosine kinases for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Progress of Fruquintinib in Colorectal Cancer: An Overview [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. flore.unifi.it [flore.unifi.it]
Safety Operating Guide
Navigating the Safe Disposal of Vegfr-2-IN-36: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Vegfr-2-IN-36, a kinase inhibitor, ensuring the protection of laboratory personnel and the environment.
I. Core Principles of Chemical Waste Management
The disposal of this compound, like other kinase inhibitors, falls under the category of hazardous chemical waste. Adherence to institutional and regulatory guidelines is paramount. The following principles form the foundation of safe disposal practices:
-
Waste Identification: All waste containing this compound must be classified as hazardous waste.
-
Container Compatibility: Waste must be stored in containers made of compatible materials to prevent leaks and reactions.
-
Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and a full description of the contents.
-
Segregation: Incompatible waste streams should never be mixed.
-
Closed Containers: Waste containers must be kept securely closed except when adding waste.
II. Step-by-Step Disposal Protocol for this compound
The following protocol outlines the procedural steps for the safe disposal of this compound from the point of generation to final collection.
1. Waste Collection at the Source:
- Utilize a designated, compatible waste container for all solid and liquid waste containing this compound.
- This includes contaminated personal protective equipment (PPE) such as gloves and lab coats, as well as labware (e.g., pipette tips, vials).
2. Labeling the Waste Container:
- Immediately label the waste container with a "Hazardous Waste" sticker or label.
- Specify the contents, including "this compound" and any solvents or other chemicals present in the waste mixture.
3. Storage of Hazardous Waste:
- Store the waste container in a designated, secure location within the laboratory.
- Ensure the storage area is away from general laboratory traffic and incompatible chemicals.
4. Disposal of Empty this compound Containers:
- Empty containers that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[1]
- The solvent rinsate must be collected and treated as hazardous waste, and added to the designated this compound waste container.[1]
- After triple-rinsing, the container can typically be disposed of in the regular trash, though institutional policies may vary.[1]
5. Arranging for Waste Pickup:
- Once the waste container is full, or in accordance with your institution's waste pickup schedule, arrange for its collection by the Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal company.
III. Quantitative Data Summary
At present, there is no publicly available quantitative data specifically pertaining to the disposal of this compound (e.g., specific concentrations for neutralization or degradation). The disposal procedures are guided by the general principles of hazardous waste management.
| Parameter | Value | Source |
| Hazard Class | Assumed Hazardous Waste | General Chemical Waste Guidelines |
| Aquatic Toxicity | Likely High (based on similar compounds) | [2] |
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
V. Spill and Emergency Procedures
In the event of a spill of this compound, the following steps should be taken:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Consult SDS: Refer to the specific Safety Data Sheet (SDS) for this compound for detailed spill cleanup instructions. If a specific SDS is not available, consult the SDS for a similar kinase inhibitor.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including safety goggles, gloves, and a lab coat, before attempting to clean the spill.
-
Containment and Cleanup: Use an appropriate absorbent material to contain and clean up the spill.
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste.
By adhering to these procedures, researchers and scientists can ensure the safe and responsible disposal of this compound, contributing to a secure laboratory environment and minimizing environmental impact. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for complete compliance.
References
Essential Safety and Operational Guidance for Handling Vegfr-2-IN-36
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Vegfr-2-IN-36. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this potent vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor. Given that the specific toxicological properties of this compound have not been extensively documented, a cautious approach in line with handling hazardous chemicals is mandated.
Hazard Identification and Risk Assessment
Assumed Risks:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin[1].
-
Organ Damage: Kinase inhibitors can have off-target effects and may pose risks to specific organs.
-
Environmental Hazard: May be toxic to aquatic organisms[1].
A thorough risk assessment should be conducted before any handling of the compound.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is recommended to minimize exposure. The selection of PPE should be based on a comprehensive risk assessment of the specific procedures being performed[2][3].
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Purpose |
| Hand Protection | Double-gloving with nitrile or neoprene gloves tested for chemotherapy drug resistance (e.g., ASTM D6978 compliant).[4] | To prevent skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Body Protection | Disposable, solid-front, back-closure gown made of a low-permeability fabric.[2][4] | To protect skin and clothing from splashes and aerosolized particles. |
| Eye and Face Protection | ANSI-rated safety goggles with side shields or a full-face shield.[5] | To protect against splashes and airborne particles. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher, especially when handling the powder form or creating aerosols.[4] | To prevent inhalation of the compound. |
Engineering Controls
Engineering controls are the primary line of defense in minimizing exposure to hazardous materials.
Table 2: Recommended Engineering Controls
| Control Type | Specification | Purpose |
| Ventilation | Work should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC).[4] | To contain aerosols and vapors, preventing inhalation exposure. |
| Containment | Use of a closed system transfer device (CSTD) for solution transfers where feasible.[2] | To minimize the generation of aerosols and prevent spills. |
| Safety Equipment | An accessible safety shower and eyewash station must be available in the immediate work area.[1] | For immediate decontamination in case of accidental exposure. |
Standard Operating Procedure for Handling this compound
The following is a generalized protocol for the safe handling of this compound powder and solutions.
Experimental Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
